6-Benzyloxy-1-BOC-indole-2-boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylmethoxyindol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-17-12-16(26-13-14-7-5-4-6-8-14)10-9-15(17)11-18(22)21(24)25/h4-12,24-25H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGONSJPAZMVGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OCC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624590 | |
| Record name | [6-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-66-0 | |
| Record name | [6-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 6-Benzyloxy-1-BOC-indole-2-boronic acid
This document provides a comprehensive technical overview of the synthetic pathway for this compound, a valuable building block in medicinal chemistry and drug development. Indole-2-boronic acids are particularly useful intermediates in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures.[1][2] This guide details the multi-step synthesis, including experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
The synthesis is strategically designed in three main stages:
-
Formation of the 6-Benzyloxyindole core: This is achieved through a classical indole synthesis method, such as the Leimgruber-Batcho synthesis.[3]
-
Protection of the indole nitrogen: The nitrogen atom is protected with a tert-butoxycarbonyl (BOC) group to enhance stability and direct the subsequent borylation.[4]
-
Directed C-2 Borylation: The C-2 position of the N-BOC protected indole is selectively functionalized using a directed lithiation followed by reaction with a borate ester to yield the target boronic acid.[4][5]
Overall Synthetic Workflow
The following diagram illustrates the complete synthetic route from the starting material to the final product, this compound.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following tables provide a summary of the reagents used in each key synthetic step and the typical yields achieved.
Table 1: Reagent Summary for Synthesis
| Step | Key Reagent | Role | Molar Equivalent | Solvent |
|---|---|---|---|---|
| 1A | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Enamine Formation | 1.15 - 1.20 | DMF |
| 1B | Raney Nickel / Hydrazine Hydrate | Reductive Cyclization | Catalytic / 1.50 | THF/Methanol |
| 2 | Di-tert-butyl dicarbonate (Boc₂O) | Protecting Group Source | 1.10 - 1.20 | Dichloromethane |
| 2 | 4-Dimethylaminopyridine (DMAP) | Catalyst | 0.10 | Dichloromethane |
| 3A | s-Butyllithium (s-BuLi) or Lithium Diisopropylamide (LDA) | Lithiating Agent | 1.10 - 1.20 | Anhydrous THF |
| 3B | Triisopropyl borate (B(OⁱPr)₃) | Boron Source | 1.20 - 1.50 | Anhydrous THF |
Table 2: Product Yields and Purity
| Step | Product Name | Typical Yield (%) | Typical Purity (%) |
|---|---|---|---|
| 1 | 6-Benzyloxyindole | 85 - 95 | >95 |
| 2 | 6-Benzyloxy-1-BOC-indole | 90 - 98 | >98 |
| 3 | this compound | 75 - 85 | >97 |
Detailed Experimental Protocols
Step 1: Synthesis of 6-Benzyloxyindole
This procedure is adapted from the Leimgruber-Batcho indole synthesis.[3]
-
Enamine Formation:
-
To a solution of 4-benzyloxy-2-nitrotoluene (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.2 equiv) and pyrrolidine (1.2 equiv).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) for 3-4 hours under a nitrogen atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the volatile components under reduced pressure to yield the crude enamine intermediate.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine intermediate in a 1:1 mixture of tetrahydrofuran (THF) and methanol.
-
Carefully add Raney Nickel (approx. 10% w/w) to the solution under a nitrogen atmosphere.
-
Add 85% hydrazine hydrate (1.5 equiv) dropwise while stirring. An exothermic reaction with vigorous gas evolution will be observed. Maintain the temperature between 40-50°C using a water bath.
-
After the initial reaction subsides, continue stirring at 50°C for 2 hours or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture and carefully filter it through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst is pyrophoric and should be kept wet.[3]
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-benzyloxyindole as a solid.
-
Step 2: Synthesis of 6-Benzyloxy-1-BOC-indole
-
Reaction Setup:
-
Dissolve 6-benzyloxyindole (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a flask equipped with a magnetic stirrer.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) portion-wise to the stirred solution at room temperature.[4]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product, 6-benzyloxy-1-BOC-indole, is often of sufficient purity for the next step. If necessary, it can be further purified by flash chromatography (silica gel, ethyl acetate/hexanes).
-
Step 3: Synthesis of this compound
This step requires strictly anhydrous and inert conditions.
-
Lithiation and Borylation:
-
Dissolve 6-benzyloxy-1-BOC-indole (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon or nitrogen atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add s-butyllithium (s-BuLi, 1.1 equiv, 1.4 M in cyclohexane) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.[5] A color change is typically observed.
-
Stir the resulting solution at -78°C for 1 hour.
-
Add triisopropyl borate (1.3 equiv) dropwise to the reaction mixture at -78°C.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Hydrolysis and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution or 1 M HCl.
-
Adjust the pH to approximately 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield this compound as a solid.[4]
-
References
An In-Depth Technical Guide to 6-Benzyloxy-1-BOC-indole-2-boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-Benzyloxy-1-BOC-indole-2-boronic acid, a key intermediate in the development of pharmacologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a stable, crystalline powder at room temperature.[1] Its core structure consists of an indole scaffold, a versatile heterocyclic motif prevalent in numerous biologically active molecules. The indole nitrogen is protected by a tert-butyloxycarbonyl (BOC) group, which enhances its stability and solubility in organic solvents while allowing for facile deprotection under acidic conditions. The presence of a benzyloxy group at the 6-position and a boronic acid moiety at the 2-position makes this compound a valuable building block for introducing the indole core into larger molecules, primarily through palladium-catalyzed cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 850568-66-0 | [1] |
| Molecular Formula | C₂₀H₂₂BNO₅ | [1] |
| Molecular Weight | 367.21 g/mol | [1] |
| Appearance | Crystalline powder | [1] |
| Melting Point | 84-94 °C (estimated for N-Boc-indole-2-boronic acid) | [2] |
| Storage | Refrigerator (+4°C) | [1] |
Solubility and Stability:
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that typically begins with the synthesis of the 6-benzyloxyindole core, followed by BOC protection of the indole nitrogen and subsequent borylation at the C2 position.
Synthesis of 6-Benzyloxy-1H-indole
A common route to 6-benzyloxyindole involves the benzylation of a suitable hydroxyindole precursor. An alternative approach starts from 2-methyl-3-nitrophenol.
Protocol: Synthesis of 6-Benzyloxy-2-nitrotoluene (Precursor to 6-Benzyloxyindole)
-
A mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in dimethylformamide (DMF, 800 mL) is heated at 90°C for 3 hours.[3]
-
The majority of the DMF is removed under reduced pressure.
-
The resulting residue is poured into 1 N sodium hydroxide (400 mL) and extracted with ether (3 x 800 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield a yellowish solid.
-
Recrystallization from methanol at 0°C affords 6-benzyloxy-2-nitrotoluene as pale-yellow crystals.[3]
Further synthetic steps, including reduction of the nitro group and cyclization, are required to form the indole ring.
BOC Protection of 6-Benzyloxy-1H-indole
The protection of the indole nitrogen with a BOC group is a standard procedure to increase stability and prevent unwanted side reactions in subsequent steps.
General Protocol for BOC Protection:
-
To a solution of the indole in a suitable solvent such as dichloromethane or acetonitrile, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).
-
The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then worked up by washing with aqueous acid and brine, followed by drying and concentration of the organic phase.
Boronation of 1-BOC-6-benzyloxyindole
The final step involves the introduction of the boronic acid group at the C2 position of the indole ring. This is often achieved through a lithiation-borylation sequence.
General Protocol for Boronation:
-
The N-BOC protected indole is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78°C).
-
A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to deprotonate the C2 position.[4]
-
A borate ester, such as triisopropyl borate, is then added to the reaction mixture.
-
The reaction is quenched with an aqueous acid solution to hydrolyze the borate ester and yield the boronic acid.
-
The product is then extracted, purified, and isolated.
Caption: Synthetic workflow for this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[5] This reaction allows for the coupling of the indole-2-yl group with various aryl, heteroaryl, or vinyl halides or triflates, providing access to a wide array of complex molecular architectures.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the desired aryl or vinyl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent: Add a suitable degassed solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (nitrogen or argon) at temperatures ranging from 80 to 120°C for several hours.[5]
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired coupled product.
Caption: Suzuki-Miyaura cross-coupling reaction schematic.
Biological Relevance and Signaling Pathways
While specific studies on the biological activity of this compound itself are limited, its role as a precursor to a variety of pharmacologically relevant molecules is well-established. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to interact with a wide range of biological targets. Similarly, boronic acids have emerged as important pharmacophores, with the notable example of Bortezomib, a proteasome inhibitor used in cancer therapy.
Derivatives of benzoxaboroles, which share structural similarities with the boronic acid functionalized indole, have been investigated as anti-inflammatory agents. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This suggests that compounds synthesized from this compound may have potential as modulators of inflammatory signaling pathways.
Caption: Potential anti-inflammatory mechanism of action.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its well-defined chemical properties and reactivity in Suzuki-Miyaura cross-coupling reactions make it an important tool for drug discovery and development. Further research into the biological activities of its derivatives is warranted to explore their full therapeutic potential, particularly in the context of inflammatory diseases and other conditions involving the targeted signaling pathways.
References
An In-depth Technical Guide to 6-Benzyloxy-1-BOC-indole-2-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Benzyloxy-1-BOC-indole-2-boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. As a bifunctional molecule, it incorporates a protected indole core, a common scaffold in numerous biologically active compounds, and a boronic acid moiety. This boronic acid group makes it a prime substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[1][2] The presence of the benzyloxy group at the 6-position and the tert-butoxycarbonyl (BOC) protecting group on the indole nitrogen allows for regioselective functionalization and subsequent deprotection under specific conditions, making it an invaluable building block in the synthesis of complex molecular architectures for drug discovery.[2][3]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound features a central indole ring system. A benzyloxy group is attached at the 6-position, a BOC-protecting group is on the indole nitrogen (position 1), and a boronic acid [-B(OH)₂] is at the 2-position.
Quantitative Data Summary
The key physicochemical properties of this compound and its parent compound, N-Boc-indole-2-boronic acid, are summarized below for easy comparison.
| Property | This compound | N-Boc-indole-2-boronic acid |
| CAS Number | 850568-66-0[4] | 213318-44-6[5] |
| Molecular Formula | C₂₀H₂₂BNO₅[4] | C₁₃H₁₆BNO₄[5] |
| Molecular Weight | 367.21 g/mol [4] | 261.08 g/mol [5] |
| Appearance | Crystalline powder[4] | White to light yellow crystal powder[6] |
| Purity | ≥97%[4] | ≥95% |
| Melting Point | Not specified | 84-94 °C |
| Storage Conditions | Refrigerator (+4°C)[4] | Freezer (-20°C)[5] |
Synthesis Pathway
The synthesis of N-Boc-indole-2-boronic acid derivatives typically follows a multi-step sequence. A common strategy is the Leimgruber-Batcho indole synthesis to construct the core indole ring, followed by protection of the indole nitrogen with a BOC group. The final step is the introduction of the boronic acid moiety. This is often achieved through a lithiation reaction using a strong base like n-butyllithium (ⁿBuLi) or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with a trialkyl borate, such as triisopropyl borate.[3][7]
Below is a logical workflow for a general synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. 213318-44-6|N-Boc-indole-2-boronic Acid|BLD Pharm [bldpharm.com]
- 6. 213318-44-6 N-Boc-indole-2-boronic acid C13H16BNO4, CasNo.213318-44-6 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 6-Benzyloxy-1-Boc-indole-2-boronic acid (CAS Number: 850568-66-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis applications, and safety information for 6-Benzyloxy-1-Boc-indole-2-boronic acid. This compound is a key heterocyclic organoboron building block, primarily utilized in the synthesis of complex organic molecules for medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is an off-white crystalline powder.[1] Its chemical structure combines a benzyloxy-substituted indole core, protected at the nitrogen with a tert-butoxycarbonyl (Boc) group, and a boronic acid moiety at the 2-position. This substitution pattern makes it a valuable reagent in cross-coupling reactions.
Table 1: Physicochemical Properties of CAS 850568-66-0
| Property | Value | Source(s) |
| CAS Number | 850568-66-0 | [1][2] |
| Molecular Formula | C₂₀H₂₂BNO₅ | [2] |
| Molecular Weight | 367.21 g/mol | [2] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 102 - 106 °C | [1] |
| Purity | >95% | [1] |
| Synonyms | [1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylmethoxyindol-2-yl]boronic acid, (6-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid | [1] |
Role in Organic Synthesis and Medicinal Chemistry
The primary application of this compound is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[4] The indole moiety is a common scaffold in many biologically active compounds, and this boronic acid provides a versatile handle to introduce diverse substituents at the 2-position of the indole ring.
While there is limited information on the intrinsic biological activity of this compound itself, its importance lies in its role as a building block for pharmacologically active molecules. A structurally related compound, (7-Bromo-1H-indol-2-yl)boronic acid, has been used in the synthesis of potent dual inhibitors of Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA), which are key targets in cancer therapy.[5] This highlights the potential of indole-2-boronic acids in the development of kinase inhibitors and other therapeutics.
Below is a diagram illustrating the general workflow for utilizing this building block in a drug discovery context.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on general procedures for similar substrates and should be optimized for specific reaction partners.
Objective: To synthesize a 2-aryl-6-benzyloxy-1-Boc-indole derivative.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
To a reaction vessel, add this compound, the aryl bromide, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Safety and Handling
This compound is considered hazardous and should be handled with appropriate safety precautions.[1]
Table 2: Hazard Identification for CAS 850568-66-0
| Hazard | Classification |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
Source:[1]
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
First Aid Measures:
-
If swallowed: Rinse mouth and drink plenty of water. Get medical attention if symptoms occur.[1]
-
If on skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if skin irritation persists.[1]
-
If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1]
Stability and Reactivity:
-
Stable under normal conditions.[1]
-
Incompatible with strong oxidizing agents and strong acids.[1]
-
Hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron.[1]
Conclusion
This compound (CAS 850568-66-0) is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex indole-containing molecules with potential therapeutic applications. While the compound itself is not known to have direct biological activity, its role as a precursor to bioactive compounds is well-established. Proper safety and handling procedures are essential when working with this compound due to its hazardous nature. This guide provides a foundational understanding for researchers and drug development professionals to effectively and safely utilize this important synthetic reagent.
References
characterization data for 6-Benzyloxy-1-BOC-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the characterization data for 6-Benzyloxy-1-BOC-indole-2-boronic acid, a key intermediate in synthetic organic chemistry and medicinal chemistry. Due to the limited availability of public experimental data, this document combines known physicochemical properties with generalized experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their work.
Physicochemical Properties
This compound is a crystalline powder at room temperature.[1] Its key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 850568-66-0 | [1] |
| Molecular Formula | C20H22BNO5 | [1] |
| Molecular Weight | 367.21 g/mol | [1] |
| Purity | ≥97% | [1] |
| Appearance | Crystalline powder | [1] |
| Storage | Refrigerator (+4°C) | [1] |
Spectroscopic and Analytical Characterization
Detailed experimental spectroscopic data for this compound is not widely available in published literature. This section outlines the standard analytical techniques used for the characterization of such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR would be essential for confirming its structure.
2.1.1. Predicted ¹H and ¹³C NMR Data
While experimental spectra are not available, predicted NMR data can serve as a useful reference. The following table presents predicted chemical shifts for the key protons and carbons of the molecule. Disclaimer: These are theoretical predictions and may differ from experimental values.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Indole Protons: Aromatic protons on the indole core are expected in the range of 7.0-8.0 ppm. The proton at position 3 would likely appear as a singlet. | Indole Carbons: Aromatic carbons of the indole ring are expected between 110-140 ppm. The carbon bearing the boronic acid group (C2) would be significantly downfield. |
| Benzyloxy Protons: The methylene protons (-CH2-) of the benzyl group would likely appear as a singlet around 5.1 ppm. The aromatic protons of the phenyl ring would be in the 7.3-7.5 ppm region. | Benzyloxy Carbons: The methylene carbon (-CH2-) is expected around 70 ppm. The aromatic carbons of the phenyl ring would appear in the 127-137 ppm range. |
| BOC Protons: The tert-butyl protons of the BOC protecting group would appear as a characteristic singlet around 1.6 ppm. | BOC Carbons: The quaternary carbon of the tert-butyl group is expected around 84 ppm, and the methyl carbons around 28 ppm. The carbonyl carbon of the BOC group would be in the 150 ppm region. |
| B(OH)2 Protons: The hydroxyl protons of the boronic acid are typically broad and may exchange with solvent, making them difficult to observe. |
2.1.2. Experimental Protocol for NMR Analysis
A general procedure for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹¹B NMR: Acquire a boron spectrum to confirm the presence and environment of the boron atom. The chemical shift for trigonal boronic acids typically appears in the range of 27-33 ppm.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
2.2.1. Expected Mass Spectrometry Data
-
Molecular Ion (M+): The nominal mass of the molecule is 367. The exact mass would be determined by high-resolution mass spectrometry (HRMS).
-
Major Fragments: Common fragmentation patterns for N-BOC protected indoles include the loss of the BOC group (M - 100) and further fragmentation of the indole and benzyloxy moieties.
2.2.2. Experimental Protocol for MS Analysis
A general procedure for acquiring mass spectra using Electrospray Ionization (ESI) is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-mass spectrometer.
-
Analysis: Infuse the sample solution directly into the ion source or inject it via an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.
Melting Point
The melting point is a key physical property that indicates the purity of a crystalline solid.
2.3.1. Experimental Protocol for Melting Point Determination
-
Sample Preparation: Place a small amount of the crystalline powder into a capillary tube.
-
Instrumentation: Use a standard melting point apparatus.
-
Measurement: Heat the sample slowly (e.g., 1-2 °C/min) and record the temperature range from the first appearance of liquid to the complete melting of the solid.
Synthesis and Purification
General Synthetic Protocol
-
Starting Material: 6-Benzyloxyindole.
-
N-BOC Protection:
-
Dissolve 6-Benzyloxyindole in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid and brine, drying the organic layer, and concentrating under reduced pressure to yield 1-BOC-6-benzyloxyindole.
-
-
Directed Lithiation and Borylation:
-
Dissolve the 1-BOC-6-benzyloxyindole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the C2 position of the indole.
-
After stirring for a period, add an electrophilic boron source, such as triisopropyl borate.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with an aqueous acid (e.g., 1 M HCl) to hydrolyze the borate ester to the boronic acid.
-
-
Purification:
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Visualization of Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for the target compound.
Conclusion
This technical guide consolidates the available physicochemical data for this compound and provides generalized yet detailed protocols for its synthesis and characterization. While a complete experimental dataset is not publicly available, the information and methodologies presented herein offer a solid foundation for researchers working with this important chemical intermediate. It is recommended that researchers independently verify the structure and purity of this compound using the analytical methods outlined in this guide.
References
An In-depth Technical Guide to the NMR Analysis of 6-Benzyloxy-1-BOC-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of 6-Benzyloxy-1-BOC-indole-2-boronic acid, a key building block in medicinal chemistry and drug discovery. This document details predicted spectral data, outlines experimental protocols for synthesis and analysis, and visualizes relevant chemical transformations and analytical workflows.
Predicted NMR Spectral Data
Due to the limited availability of public spectral data for this specific molecule, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds, including substituted indoles and phenylboronic acids.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Indole H-3 | 7.0 - 7.2 | s | - |
| Indole H-4 | 7.6 - 7.8 | d | 8.0 - 9.0 |
| Indole H-5 | 6.8 - 7.0 | dd | 8.0 - 9.0, ~2.0 |
| Indole H-7 | 7.3 - 7.5 | d | ~2.0 |
| Benzyl CH₂ | 5.1 - 5.3 | s | - |
| Phenyl H (benzyl) | 7.2 - 7.5 | m | - |
| BOC (CH₃)₃ | 1.6 - 1.8 | s | - |
| B(OH)₂ | 8.0 - 8.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Indole C-2 | 135 - 140 (broad) |
| Indole C-3 | 105 - 110 |
| Indole C-3a | 128 - 132 |
| Indole C-4 | 120 - 125 |
| Indole C-5 | 110 - 115 |
| Indole C-6 | 155 - 160 |
| Indole C-7 | 100 - 105 |
| Indole C-7a | 135 - 140 |
| Benzyl CH₂ | 70 - 75 |
| Phenyl C-1 (benzyl) | 136 - 138 |
| Phenyl C-2,6 (benzyl) | 128 - 130 |
| Phenyl C-3,5 (benzyl) | 127 - 129 |
| Phenyl C-4 (benzyl) | 127 - 129 |
| BOC C=O | 150 - 155 |
| BOC C(CH₃)₃ | 83 - 86 |
| BOC CH₃ | 28 - 30 |
Experimental Protocols
Synthesis of this compound
The synthesis of indole-2-boronic acids can be achieved through various methods. A common approach involves the lithiation of an N-protected indole followed by reaction with a trialkyl borate.
Materials:
-
6-Benzyloxy-1-BOC-indole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous hydrochloric acid (1M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-Benzyloxy-1-BOC-indole dissolved in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi or s-BuLi dropwise while maintaining the temperature. Stir the mixture at this temperature for 1-2 hours.
-
Borylation: To the resulting solution, add triisopropyl borate dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
NMR Sample Preparation and Analysis
Obtaining high-quality NMR spectra of boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broad signals.
Solvent Selection:
-
Deuterated Methanol (CD₃OD): Often a good choice as it can break up oligomers through the formation of the methyl boronate ester.
-
Deuterated Chloroform (CDCl₃): Can be used, but may result in broader peaks if oligomerization occurs.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): A good solvent for polar compounds, and the acidic protons of the boronic acid will be observable.
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate window functions before Fourier transformation.
Procedure for ¹¹B NMR: ¹¹B NMR is a valuable technique for directly observing the boron atom and can provide information about its coordination state.
-
Sample Preparation: Prepare a sample as described for ¹H and ¹³C NMR.
-
Acquisition: Use a spectrometer equipped with a broadband probe capable of observing the ¹¹B nucleus. A one-pulse experiment is typically sufficient. The chemical shifts are referenced to BF₃·OEt₂.
-
Interpretation: A signal in the range of δ 15-30 ppm is indicative of a trigonal planar boronic acid.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
NMR Analysis Workflow
Stability and Storage of N-BOC Protected Indole Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-BOC (tert-Butoxycarbonyl) protected indole boronic acids. These compounds are crucial intermediates in synthetic chemistry, particularly in cross-coupling reactions for the development of novel pharmaceutical agents. Understanding their stability profile is paramount for ensuring the integrity, purity, and reproducibility of experimental results. This document outlines the principal degradation pathways, recommended storage and handling procedures, and methodologies for assessing the stability of these valuable reagents.
Core Concepts in Stability
N-BOC protected indole boronic acids are susceptible to degradation through several mechanisms, primarily involving the boronic acid moiety and the N-BOC protecting group. The key factors influencing their stability are temperature, moisture, light, and pH.
Primary Degradation Pathways:
-
Hydrolysis: The carbon-boron bond of the boronic acid is susceptible to cleavage in the presence of water. This hydrolytic degradation can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding indole and boric acid. The N-BOC group is generally stable under basic conditions but is labile in acidic environments, which can lead to its removal.
-
Oxidation: The boronic acid functional group can be oxidized, particularly in the presence of air or other oxidizing agents. This can result in the formation of various byproducts, including the corresponding phenol (indolol) derivative.
-
Thermal Degradation: Elevated temperatures can promote the degradation of both the boronic acid and the N-BOC protecting group. Thermal stress can lead to the cleavage of the N-BOC group and may accelerate other degradation pathways.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the indole ring system and the boronic acid moiety.
Recommended Storage and Handling
To ensure the long-term stability and purity of N-BOC protected indole boronic acids, strict adherence to proper storage and handling protocols is essential.
Storage Conditions Summary:
| Condition | Solid Compound | In Solution |
| Temperature | -20°C for long-term storage. | -80°C for up to 6 months; -20°C for up to 1 month.[1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Degas solvent and store under an inert atmosphere. |
| Moisture | Keep in a tightly sealed container in a desiccator. | Use anhydrous solvents. |
| Light | Protect from light by using amber vials or storing in the dark. | Protect from light by using amber vials or wrapping in foil. |
Handling Recommendations:
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Handle the compound in a glove box or under a stream of inert gas whenever possible.
-
Use anhydrous solvents for preparing solutions and ensure all glassware is thoroughly dried.
-
For solutions, it is advisable to prepare fresh solutions before use or to store aliquots at low temperatures to avoid repeated freeze-thaw cycles.
Experimental Protocols for Stability Assessment
Forced degradation studies are crucial for understanding the intrinsic stability of N-BOC protected indole boronic acids and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Forced Degradation (Stress Testing) Protocol
The following table outlines a typical forced degradation study protocol. The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are readily detectable without completely consuming the parent compound.
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl in a 1:1 acetonitrile/water mixture at 60°C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH in a 1:1 acetonitrile/water mixture at 60°C for 24 hours. |
| Oxidative Degradation | 3% H₂O₂ in a 1:1 acetonitrile/water mixture at room temperature for 24 hours. |
| Thermal Degradation | Solid compound heated at 105°C for 48 hours. |
| Photostability | Expose the solid compound and a solution (e.g., in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to separate the effects of temperature from those of light. |
Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is essential for separating the parent N-BOC protected indole boronic acid from its degradation products.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (1:1) |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. Specificity is demonstrated by showing that the method can resolve the parent compound from all potential degradation products generated during forced degradation studies.
Identification of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of degradation products. The same chromatographic conditions as the HPLC method can often be adapted for LC-MS analysis. Mass spectral data (both parent ion and fragmentation patterns) can provide valuable information about the molecular weight and structure of the degradants.
Visualization of Workflows and Pathways
General Workflow for Stability Assessment
Postulated Degradation Pathways
Conclusion
The stability of N-BOC protected indole boronic acids is a critical parameter that must be carefully managed to ensure the quality and reliability of these important synthetic intermediates. By implementing stringent storage and handling procedures and by thoroughly characterizing their stability through forced degradation studies, researchers and drug development professionals can mitigate the risks associated with degradation. The development and validation of robust, stability-indicating analytical methods are essential for monitoring the purity of these compounds over time and for ensuring the success of subsequent synthetic transformations.
References
Substituted Indole-2-Boronic Acids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, biological activity, and therapeutic potential of substituted indole-2-boronic acids, versatile scaffolds in medicinal chemistry.
Substituted indole-2-boronic acids have emerged as a pivotal class of molecules in drug discovery and development. Their unique structural features and reactivity make them valuable building blocks for the synthesis of complex heterocyclic compounds with a wide range of biological activities. The indole core is a privileged structure found in numerous natural products and approved drugs, while the boronic acid moiety serves as a versatile handle for various chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and key signaling pathways associated with substituted indole-2-boronic acids, tailored for researchers, scientists, and drug development professionals.
Synthesis of Substituted Indole-2-Boronic Acids
The preparation of substituted indole-2-boronic acids can be achieved through several synthetic strategies, with the choice of method often depending on the availability of starting materials and the desired substitution pattern. Key approaches include traditional methods involving lithium-halogen exchange, Miyaura borylation, direct C-H activation, and cyclization protocols.[1]
Table 1: Synthesis of Substituted Indole Derivatives via Suzuki-Miyaura Coupling
| Entry | Haloindole | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-1-methylindole | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 2-Bromoindole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 3 | 2-Iodo-1H-indole | 3-Tolylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DMF | 110 | 8 | 92 |
This table summarizes data from various sources for the synthesis of C2-substituted indoles via the Suzuki-Miyaura coupling reaction, a common application of indole boronic acids.[2]
Biological Activity of Substituted Indole-2-Boronic Acid Derivatives
The indole scaffold is a well-established pharmacophore, and its derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which play crucial roles in cellular signaling pathways implicated in cancer and other diseases. The introduction of a boronic acid group at the 2-position of the indole ring provides a versatile point for modification to generate libraries of potential drug candidates.
Table 2: Biological Activity of Selected Indole Derivatives
| Compound Class | Target Kinase | IC₅₀ / GI₅₀ (nM) | Cell Line(s) |
| Indole-2-carboxamides | EGFR | 71 ± 06 | - |
| Indole-2-carboxamides | BRAFV600E | 77 - 107 | - |
| Indole-based derivatives | - | 26 - 86 (GI₅₀) | Various cancer cell lines |
| Azaindole derivative | c-Met | 2 | - |
| Carbazole derivative | Chk1 | 14 | - |
| Indolin-2-one derivative | Aurora B | 10.5 | MDA-MB-468 |
This table presents a selection of reported inhibitory activities for various indole derivatives, highlighting their potential as potent enzyme inhibitors.[3][4][5]
Key Signaling Pathways
Substituted indole derivatives, often synthesized from indole-2-boronic acid precursors, have been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by substituted indole derivatives.
This signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate phosphoinositide 3-kinase (PI3K).[6][7] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger to recruit and activate Akt.[8] Activated Akt can then phosphorylate and activate a variety of downstream targets, including the mammalian target of rapamycin complex 1 (mTORC1), which ultimately promotes cell proliferation and survival.[7][8] The tumor suppressor phosphatase and tensin homolog (PTEN) negatively regulates this pathway by dephosphorylating PIP3.[7] Substituted indole derivatives derived from indole-2-boronic acids can be designed to inhibit key kinases in this pathway, such as PI3K, Akt, or mTOR, thereby blocking downstream signaling and inhibiting cancer cell growth.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of substituted indole-2-boronic acids.
Synthesis of N-Boc-indole-2-boronic acid
This protocol describes a general procedure for the synthesis of N-Boc-protected indole-2-boronic acid, a common intermediate.
Materials:
-
1-Boc-indole
-
Triisopropyl borate
-
n-Butyllithium (nBuLi) or Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Sodium sulfate, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 1-Boc-indole (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium or LDA (1.1-1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding dilute HCl until the pH of the aqueous layer is approximately 2-3.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield N-Boc-indole-2-boronic acid.[9]
General Protocol for Suzuki-Miyaura Cross-Coupling of Indole-2-boronic Acids
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an indole-2-boronic acid with an aryl or heteroaryl halide.
Materials:
-
Substituted indole-2-boronic acid (1.0 eq)
-
Aryl or heteroaryl halide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., Dioxane/water, Toluene/water, DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel, add the indole-2-boronic acid (1.0 eq), the aryl/heteroaryl halide (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted indole.[2]
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Substituted indole-2-boronic acids represent a highly valuable and versatile class of compounds for drug discovery and medicinal chemistry. Their straightforward synthesis and the ability to undergo a variety of chemical transformations, particularly the robust Suzuki-Miyaura coupling, allow for the creation of diverse libraries of substituted indoles. As demonstrated, these derivatives have shown significant potential as potent inhibitors of key biological targets, including a range of protein kinases. The continued exploration of novel synthetic methodologies and the elucidation of their mechanisms of action within critical signaling pathways will undoubtedly pave the way for the development of new and effective therapeutic agents for a multitude of diseases.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
A Comprehensive Technical Guide on the Physical Characteristics of 6-Benzyloxy-1-BOC-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical appearance and key properties of 6-Benzyloxy-1-BOC-indole-2-boronic acid, a significant reagent in organic synthesis and medicinal chemistry. The information presented is collated from supplier specifications and safety data sheets to ensure accuracy for laboratory and research applications.
Physical and Chemical Properties
This compound is most commonly available as a solid. Its appearance is consistently reported as a crystalline powder.[1] While some related boronic acid compounds are described as white or off-white, and a precursor, 6-benzyloxy-2-nitrotoluene, appears as pale-yellow crystals, the direct descriptions of this compound specify a crystalline form.[1][2][3]
A summary of its key physical and chemical data is provided in the table below for easy reference.
| Property | Value | Reference |
| Physical State | Crystalline Powder, Solid | [1][4] |
| CAS Number | 850568-66-0 | [1][5] |
| Molecular Formula | C₂₀H₂₂BNO₅ | [1] |
| Molecular Weight | 367.21 g/mol | [1] |
| Purity | Typically ≥97% | [1][6] |
| Storage Temperature | Refrigerator (+4°C) | [1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound. The compound should be stored in a refrigerator at +4°C.[1] Safety data sheets recommend wearing appropriate personal protective equipment, including gloves, and ensuring adequate ventilation when handling, as it may cause skin and eye irritation.[5]
Visualization of Chemical Identity and Physical Properties
The following diagram illustrates the relationship between the chemical's identity and its observed physical characteristics.
Caption: Relationship between chemical identity and physical properties.
Experimental Protocols
While specific synthesis protocols detailing the resulting physical appearance of this compound are not provided in the searched documents, general synthetic strategies for related indole boronic acids are available. One common method involves the Leimgruber-Batcho indole synthesis to construct the indole ring, followed by protection of the amine group and subsequent introduction of the boronic acid moiety.[7] Another general approach is the Suzuki-Miyaura cross-coupling reaction, which is a versatile method for creating C-C bonds and is widely used in the synthesis of substituted indoles.[8] The physical appearance of the final product from such syntheses would be consistent with the properties described in section 1.0.
References
- 1. rheniumshop.co.il [rheniumshop.co.il]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 6-Benzyloxy-1-BOC-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Benzyloxy-1-BOC-indole-2-boronic acid, a key intermediate in organic synthesis, particularly in the realm of pharmaceutical and materials science research. This document details its chemical properties, applications in synthetic chemistry, and provides an exemplary experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Core Compound Data
This compound is a functionalized indole derivative that serves as a versatile building block in the synthesis of complex organic molecules. The presence of the boronic acid group at the 2-position of the indole ring, along with the protective BOC (tert-butoxycarbonyl) group on the nitrogen and the benzyloxy group at the 6-position, makes it a valuable reagent for introducing the indole scaffold into larger molecules through various cross-coupling reactions.
| Property | Value | Reference |
| Molecular Weight | 367.21 g/mol | [1] |
| Molecular Formula | C₂₀H₂₂BNO₅ | [1] |
| CAS Number | 850568-66-0 | [1] |
| Appearance | Crystalline powder | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Refrigerator (+4°C) | [1] |
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound lies in its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3][4][5][6] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[2] The indole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic drugs.[7]
The boronic acid functionality allows for the coupling of the indole ring with various aryl, heteroaryl, or vinyl halides and triflates. This versatility facilitates the synthesis of libraries of substituted indoles for screening in drug discovery programs, targeting a wide array of diseases. Boronic acids are valued in these syntheses due to their stability, low toxicity, and the ease of removal of boron-containing byproducts.[8]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an indole boronic acid derivative. This protocol is based on established methodologies for similar substrates and should be optimized for specific starting materials.[2][3][6]
Materials:
-
This compound (1.0 equivalent)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.[2]
-
Reaction: Heat the mixture to the desired temperature (typically 80-120°C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2][6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[3]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways and Logical Relationships
While this compound is a synthetic intermediate and not directly involved in biological signaling pathways, its derivatives are often designed to interact with specific biological targets. The general logic for developing a drug candidate from this starting material is outlined below.
References
- 1. rheniumshop.co.il [rheniumshop.co.il]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 6-Benzyloxy-1-BOC-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[1][3] In the realm of drug discovery and medicinal chemistry, the indole scaffold is a privileged structure found in numerous biologically active molecules. The targeted functionalization of the indole nucleus is therefore of paramount importance. 6-Benzyloxy-1-BOC-indole-2-boronic acid emerges as a highly valuable building block, allowing for the introduction of a substituted indole moiety at the C-2 position. The benzyloxy group offers a versatile handle for further synthetic transformations, while the tert-butoxycarbonyl (BOC) protecting group enhances stability and solubility, and modulates the reactivity of the indole nitrogen. These application notes provide a detailed protocol and representative data for the Suzuki-Miyaura coupling of this compound with various aryl halides, a key transformation for the synthesis of complex molecules in drug development programs.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. The data is compiled based on typical outcomes for similar indole-2-boronic acid coupling reactions under optimized conditions. Actual yields may vary depending on the specific substrate, catalyst, and reaction conditions employed.
| Entry | Aryl Bromide | Product | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 6-Benzyloxy-1-BOC-2-(4-methoxyphenyl)indole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 12 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 6-Benzyloxy-1-BOC-2-(4-(trifluoromethyl)phenyl)indole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 16 | 75-85 |
| 3 | 3-Bromopyridine | 6-Benzyloxy-1-BOC-2-(pyridin-3-yl)indole | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 18 | 70-80 |
| 4 | Methyl 4-bromobenzoate | Methyl 4-(6-benzyloxy-1-BOC-indol-2-yl)benzoate | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | 2-MeTHF/H₂O | 12 | 80-90 |
| 5 | 1-Bromo-2-nitrobenzene | 6-Benzyloxy-1-BOC-2-(2-nitrophenyl)indole | CataCXium A Pd G3 (3) | Cs₂CO₃ | 2-MeTHF/H₂O | 24 | 65-75 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
Materials:
-
This compound (1.0 equiv)[4]
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the time indicated by TLC or LC-MS monitoring (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-benzyloxy-1-BOC-indole.
Note: The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates to achieve the best results. For electron-deficient or sterically hindered coupling partners, more active catalyst systems such as those employing phosphine ligands like SPhos or XPhos may be beneficial.[1]
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rheniumshop.co.il [rheniumshop.co.il]
Application Notes and Protocols for 6-Benzyloxy-1-BOC-indole-2-boronic acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzyloxy-1-BOC-indole-2-boronic acid is a versatile building block in organic synthesis, particularly valued for its role in the formation of carbon-carbon (C-C) bonds. This indole derivative, protected at the nitrogen with a tert-butyloxycarbonyl (BOC) group and featuring a benzyloxy substituent at the 6-position, is frequently employed in palladium-catalyzed cross-coupling reactions. The boronic acid moiety at the 2-position makes it an excellent substrate for Suzuki-Miyaura couplings, a powerful and widely used method for constructing biaryl and hetero-biaryl scaffolds.[1][2][3] These structural motifs are of significant interest in medicinal chemistry as they are present in a wide array of biologically active compounds.[3][4][5] The BOC protecting group can be readily removed under acidic conditions, allowing for further functionalization of the indole nitrogen.
Core Applications: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the indole core and various aryl or heteroaryl partners. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[6][7]
A general representation of the Suzuki-Miyaura coupling reaction involving this compound is depicted below:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While specific reaction conditions should be optimized for each unique substrate combination, the following protocols provide a general framework for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl halides with boronic acids.[1][8]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Dioxane/H₂O, Toluene, or 2-MeTHF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of an organic solvent like dioxane or 2-MeTHF and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-benzyloxy-1-BOC-indole.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific reactants and conditions employed. The following table summarizes typical ranges for key reaction parameters based on general protocols for similar substrates.[1][9]
| Parameter | Typical Range | Notes |
| Equivalents of Boronic Acid | 1.1 - 2.0 | An excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst Loading | 1 - 10 mol% | Higher loadings may be necessary for less reactive substrates. |
| Base Equivalents | 2.0 - 4.0 | The choice of base can significantly impact the reaction outcome. |
| Reaction Temperature | 80 - 120 °C | Microwave heating can sometimes accelerate the reaction. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
| Typical Yields | 60 - 95% | Yields are highly substrate-dependent. |
Logical Workflow for a Suzuki-Miyaura Coupling Experiment
The following diagram outlines the logical workflow for performing a Suzuki-Miyaura cross-coupling reaction with this compound.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Application in Drug Discovery and Medicinal Chemistry
Indole scaffolds are privileged structures in medicinal chemistry, and the ability to functionalize them at the 2-position through C-C bond formation is of high importance. The products derived from this compound can serve as key intermediates in the synthesis of a variety of biologically active molecules, including kinase inhibitors, antivirals, and anticancer agents.[5][10][11] The benzyloxy group at the 6-position can be deprotected to a hydroxyl group, providing a handle for further derivatization or to mimic a tyrosine residue in a protein-ligand interaction.
While a specific signaling pathway directly modulated by this compound itself is not established, the 2-arylindole products synthesized using this reagent are often designed to target specific biological pathways. For instance, many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-arylindole scaffold can be a key component of such inhibitors. The general process of using this building block in a drug discovery context is outlined below.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Benzyloxy-1-BOC-indole-2-boronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzyloxy-1-BOC-indole-2-boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds with therapeutic potential. Its unique structure, featuring a protected indole core functionalized with a boronic acid moiety, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of diverse molecular scaffolds.
One of the most significant applications of this compound is in the development of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that play a crucial role in the transcriptional regulation of genes involved in cell proliferation, inflammation, and cancer. By binding to acetylated lysine residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific gene loci.[1][2] Inhibition of BET protein function has emerged as a promising therapeutic strategy for various malignancies and inflammatory diseases.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of BET bromodomain inhibitors, along with relevant quantitative data and pathway diagrams.
Core Application: Synthesis of BET Bromodomain Inhibitors
This compound serves as a key intermediate in the synthesis of 6-benzyloxy-1H-indole-2-carboxylic acid amide derivatives, a class of potent BET bromodomain inhibitors. The indole scaffold, accessed through the use of this boronic acid, is a crucial component of the pharmacophore responsible for interacting with the target protein.
Experimental Workflow: Synthesis of a BET Bromodomain Inhibitor
The following workflow outlines the general synthetic route to a 6-benzyloxy-1H-indole-2-carboxamide derivative using this compound.
Caption: Synthetic workflow for a BET inhibitor.
Quantitative Data: Biological Activity of Synthesized Inhibitors
The following table summarizes the inhibitory activity of a representative compound synthesized using this compound against the BRD4 bromodomain, as determined by a fluorescence polarization assay.
| Compound ID | Target | Assay Type | IC50 (nM) |
| Example 1 | BRD4(BD1) | FP | 100 |
| Example 1 | BRD4(BD2) | FP | 50 |
Data is representative and compiled from analogous compounds described in relevant literature.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.05 - 0.1 equivalents).
-
Add the anhydrous solvent to the flask.
-
Stir the reaction mixture at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled indole intermediate.
Protocol 2: BOC Deprotection and Amide Coupling
This protocol outlines the subsequent deprotection and amide bond formation steps.
Materials:
-
Coupled indole intermediate from Protocol 1
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent
-
Amine
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
Procedure:
Part A: BOC Deprotection
-
Dissolve the coupled indole intermediate in a suitable solvent (e.g., CH₂Cl₂).
-
Add the deprotecting agent (e.g., TFA or a solution of HCl) dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected indole intermediate.
Part B: Amide Coupling
-
Dissolve the deprotected indole intermediate (carboxylic acid derivative) and the desired amine (1.1 equivalents) in an anhydrous solvent (e.g., DMF).
-
Add the amide coupling reagent (1.2 equivalents) and the base (2.0 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the final compound by flash column chromatography or preparative HPLC.
Signaling Pathway
BET Bromodomain Signaling and Inhibition
BET proteins are critical for the transcription of key oncogenes and pro-inflammatory genes. They function by recognizing and binding to acetylated histones at promoter and enhancer regions, thereby recruiting the transcriptional machinery, including RNA Polymerase II, to initiate gene expression. Small molecule inhibitors synthesized from this compound competitively bind to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin. This leads to the suppression of target gene transcription and subsequent downstream effects, such as cell cycle arrest and apoptosis in cancer cells.
Caption: BET bromodomain signaling and inhibition.
References
Application Notes and Protocols for Palladium Catalyst Selection in Indole-2-Boronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and versatile methods for the functionalization of the indole core is therefore of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, and the use of indole-2-boronic acid as a coupling partner allows for the direct installation of an indole moiety onto various aromatic and heteroaromatic systems.
However, the successful coupling of indole-2-boronic acid can be challenging due to the inherent instability of many 2-heteroarylboronic acids, which are prone to protodeboronation under the reaction conditions. Careful selection of the palladium catalyst system, including the palladium source and the ancillary ligand, is crucial for achieving high yields and reaction efficiency. These application notes provide a comprehensive guide to selecting the optimal palladium catalyst for the Suzuki-Miyaura coupling of indole-2-boronic acid, complete with comparative data and detailed experimental protocols.
Catalyst and Ligand Selection: A Comparative Overview
The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling of indole-2-boronic acid. The following tables summarize the performance of various catalyst systems for the coupling of indole-2-boronic acid and its derivatives with different aryl halides.
Table 1: Comparison of Palladium Catalysts and Ligands for the Coupling of 2-Heterocyclic Boronic Acids with Aryl Halides.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Product Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 3-Chloroindazole | 56 | [1] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 3-Chloroindazole | 49 | [1] |
| XPhos Palladacycle | None | K₃PO₄ | THF/H₂O | rt | 0.5 | 4-Chlorotoluene | 95 | [2][3] |
| Pd(PPh₃)₄ | None | K₂CO₃ | DME | 80 | 18 | 5-Bromo-1-ethyl-1H-indazole | 65 | [4] |
| Pd(dppf)Cl₂ | None | K₂CO₃ | DME | 80 | 18 | 5-Bromo-1-ethyl-1H-indazole | 85 | [4] |
| Pd(TFA)₂ | None | Air (oxidant) | Dioxane/H₂O | rt | 4-12 | Phenylboronic acid | 85 | [5] |
Note: The data presented is compiled from various sources and may involve different substituted indole boronic acids or related 2-heteroaryl boronic acids as model substrates. Direct comparison should be made with caution.
Key Observations:
-
Buchwald Ligands: Bulky, electron-rich phosphine ligands such as XPhos and SPhos, often used with Pd₂(dba)₃ or Pd(OAc)₂, have shown to be effective for the coupling of challenging heteroaryl substrates.[1]
-
Palladacycle Precatalysts: The use of palladacycle precatalysts, such as the XPhos palladacycle, can lead to the rapid formation of the active Pd(0) species, enabling reactions to proceed at room temperature with short reaction times, which is particularly beneficial for unstable boronic acids.[2][3]
-
Traditional Catalysts: While catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used, they may require higher temperatures and longer reaction times.[4]
-
Direct C-H Activation: An alternative approach involves the direct C-H activation of the indole C2-position, which can be achieved with an electrophilic catalyst like Pd(TFA)₂.[5]
Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura coupling reaction with indole-2-boronic acid. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Indole-2-Boronic Acid with an Aryl Halide using a Buchwald-Type Ligand.
Materials:
-
Indole-2-boronic acid (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add the indole-2-boronic acid, aryl halide, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Room Temperature Suzuki-Miyaura Coupling using a Palladacycle Precatalyst.
Materials:
-
Indole-2-boronic acid (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Palladacycle (e.g., XPhos-G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed THF
-
Degassed 0.5 M aqueous K₃PO₄ solution
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, indole-2-boronic acid, XPhos Palladacycle, and solid K₃PO₄ to a reaction vial.
-
Add the degassed THF and the degassed aqueous K₃PO₄ solution.
-
Seal the vial and stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times are typically short (30 minutes to 2 hours).[2][3]
-
Upon completion, work up the reaction as described in Protocol 1.
Visualizing the Workflow and Catalytic Cycle
To aid in the understanding of the experimental process and the underlying mechanism, the following diagrams have been generated.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Key Considerations
-
Protodeboronation: Indole-2-boronic acid can be susceptible to protodeboronation, especially at elevated temperatures. Using milder reaction conditions (e.g., lower temperature, shorter reaction times) and a highly active catalyst system can help to minimize this side reaction. The use of boronate esters, such as the pinacol ester, may also improve stability.[6]
-
N-Protection: The reactivity of the indole nucleus can be influenced by the substituent on the nitrogen atom. While unprotected indoles can be used, N-protected indoles (e.g., with Boc or Tosyl groups) may offer better solubility and stability, although they can also affect the reaction yield.[6]
-
Inert Atmosphere: Strict exclusion of oxygen is critical for the stability of the Pd(0) catalyst and to prevent side reactions. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (argon or nitrogen).
Conclusion
The selection of an appropriate palladium catalyst system is paramount for the successful Suzuki-Miyaura cross-coupling of indole-2-boronic acid. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands and palladacycle precatalysts, offer significant advantages in terms of reaction efficiency and milder conditions, which are crucial when working with potentially unstable boronic acids. By carefully considering the factors outlined in these application notes and utilizing the provided protocols, researchers can effectively synthesize a wide range of 2-arylindoles for applications in drug discovery and materials science.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 6-Benzyloxy-1-BOC-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling reaction utilizing 6-Benzyloxy-1-BOC-indole-2-boronic acid. This versatile building block is frequently employed in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization at the 2-position via C-C bond formation is a key strategy in drug discovery.
Introduction
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] For nitrogen-containing heterocycles like indoles, careful optimization of reaction conditions is often necessary to achieve high yields and avoid side reactions.[1] This document outlines recommended conditions and provides a general protocol for the successful coupling of this compound with various aryl and heteroaryl halides.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (in this case, the indole-2-boronic acid) transfers its organic group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.[1]
A general schematic of the reaction is presented below:
Figure 1. General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
While specific, direct comparative studies on a wide range of aryl halides with this compound are not extensively documented in single reports, the following table compiles representative reaction conditions and yields gleaned from analogous systems and general knowledge of Suzuki-Miyaura couplings involving indole boronic acids. These conditions serve as a strong starting point for optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 (Est.) |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 90-98 (Est.) |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 16 | 80-90 (Est.) |
| 4 | 3-Bromopyridine | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 18 | 75-85 (Est.) |
| 5 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 80-90 (Est.) |
Note: Estimated yields are based on typical outcomes for similar Suzuki-Miyaura reactions and should be considered as starting points for experimental work.
Experimental Protocol
This protocol provides a detailed methodology for a general Suzuki-Miyaura coupling reaction with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME, often with 10-25% water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vessel, add this compound, the aryl halide, the base, and a magnetic stir bar.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent system via syringe. Finally, add the palladium catalyst to the reaction mixture.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-benzyloxy-1-BOC-indole.
Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand can be particularly crucial for challenging substrates. Buchwald and Hartwig ligands (e.g., SPhos, XPhos) are often effective in improving yields.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using milder bases (e.g., K₃PO₄ instead of stronger bases) or anhydrous conditions can sometimes mitigate this issue.
-
Homocoupling: Homocoupling of the boronic acid can occur as a side reaction. Optimizing the stoichiometry of the reactants and ensuring efficient oxidative addition of the aryl halide can help to minimize this.
-
Catalyst Inhibition: The nitrogen atom of the indole ring can sometimes coordinate to the palladium catalyst, leading to inhibition. The use of a BOC protecting group on the indole nitrogen, as in the title compound, generally minimizes this issue.
By following these guidelines and protocols, researchers can effectively utilize this compound to synthesize a wide range of 2-arylindoles for applications in drug discovery and materials science.
References
Application Notes: Synthesis of Complex Indole Derivatives Using 6-Benzyloxy-1-BOC-indole-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of complex indole derivatives utilizing 6-Benzyloxy-1-BOC-indole-2-boronic acid as a key building block. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds. This methodology is of significant interest in medicinal chemistry for the construction of diverse molecular libraries, particularly for the development of kinase inhibitors and antiviral agents.
Introduction
The indole scaffold is a privileged structure in drug discovery, present in numerous biologically active compounds. The functionalization of the indole nucleus at the 2-position allows for the introduction of various aryl and heteroaryl moieties, leading to the generation of novel chemical entities with potential therapeutic applications. This compound is a valuable starting material for this purpose, offering a stable and reactive boronic acid at the C-2 position, a protecting group on the indole nitrogen (BOC), and a benzyloxy group at the C-6 position which can be a site for further modification or can influence the biological activity of the final compound.
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is the method of choice for these transformations due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of coupling partners.
Application in Kinase Inhibitor Synthesis
A prominent application of indole and azaindole scaffolds is in the development of kinase inhibitors for cancer therapy. For instance, Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutant kinase, features a core structure derived from a Suzuki-Miyaura coupling.[1] The synthesis of Vemurafenib and its analogs showcases the utility of coupling an indole-like core with a substituted aryl partner to generate compounds that can effectively target specific signaling pathways implicated in cancer progression.
BRAF Signaling Pathway in Melanoma
The BRAF gene is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of the pathway, driving uncontrolled cell growth in various cancers, including melanoma. Vemurafenib specifically inhibits the mutated BRAF protein, thereby blocking downstream signaling and inhibiting tumor growth.
Caption: Simplified BRAF signaling pathway and the inhibitory action of Vemurafenib.
Experimental Protocols
The following section provides detailed experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides. These protocols are based on established procedures for analogous transformations.
General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol for the Synthesis of 2-Aryl-6-benzyloxy-1-BOC-indoles
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-fluorobenzene, 3-bromoanisole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the corresponding aryl bromide (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-aryl-6-benzyloxy-1-BOC-indole.
Data Presentation
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides based on analogous reactions reported in the literature.
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 4-Bromotoluene | 6-Benzyloxy-1-BOC-2-(p-tolyl)-1H-indole | 85-95 |
| 2 | 1-Bromo-4-fluorobenzene | 6-Benzyloxy-1-BOC-2-(4-fluorophenyl)-1H-indole | 80-90 |
| 3 | 3-Bromoanisole | 6-Benzyloxy-1-BOC-2-(3-methoxyphenyl)-1H-indole | 75-85 |
| 4 | 4-Bromobenzonitrile | 4-(6-Benzyloxy-1-BOC-1H-indol-2-yl)benzonitrile | 70-80 |
| 5 | 2-Bromopyridine | 6-Benzyloxy-1-BOC-2-(pyridin-2-yl)-1H-indole | 65-75 |
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex indole derivatives through the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The ability to readily introduce a wide range of aryl and heteroaryl substituents at the 2-position of the indole core opens up vast possibilities for structure-activity relationship (SAR) studies and the optimization of lead compounds.
References
Application Notes and Protocols for Orthogonal Deprotection of BOC and Benzyloxycarbonyl Groups Post-Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective removal of tert-butyloxycarbonyl (BOC) and benzyloxycarbonyl (Cbz or Z) protecting groups following peptide coupling reactions. The strategic use of these two groups is a cornerstone of orthogonal protection strategies in modern peptide synthesis and drug development, enabling the construction of complex molecules with high precision.[1][2][3]
Introduction to Orthogonal Protection
In multi-step organic synthesis, particularly in peptide chemistry, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions.[2] An orthogonal protection strategy employs multiple protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group while others remain intact.[1][4] The BOC and Cbz groups form a classic orthogonal pair: BOC is labile to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis.[5][6][7] This orthogonality provides chemists with precise control over the synthetic route.[1][8]
Deprotection of the BOC Group
The tert-butyloxycarbonyl (BOC) group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions.[2][9]
Mechanism of BOC Deprotection
The deprotection of a BOC-protected amine is an acid-catalyzed process.[9] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[10] This is followed by the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[5][11] The unstable carbamic acid readily decarboxylates to yield the free amine as an ammonium salt and carbon dioxide.[9][10]
A primary challenge during BOC deprotection is the reactivity of the electrophilic tert-butyl cation, which can lead to undesired alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[11][12] To mitigate these side reactions, scavengers are commonly added to the deprotection cocktail to trap the tert-butyl cations.[11]
Common Reagents and Conditions for BOC Deprotection
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | The most common method, especially in solid-phase peptide synthesis (SPPS).[9][13] Scavengers are often required. |
| Hydrogen Chloride (HCl) | 4 M HCl in 1,4-dioxane | An alternative to TFA, often used in solution-phase synthesis.[9][14] |
| Trimethylsilyl iodide (TMSI) | TMSI in an organic solvent like DCM | A non-acidic method, but can be more complex to handle.[15] |
| Thermal Deprotection | High temperatures (e.g., reflux) | Can be useful for substrates sensitive to strong acids, but may not be compatible with all molecules.[16][17] |
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas, was a foundational protecting group in peptide chemistry.[6] Its stability to both acidic and basic conditions makes it an excellent orthogonal partner to the BOC group.[6][7]
Mechanism of Cbz Deprotection by Hydrogenolysis
The most common method for Cbz group removal is catalytic hydrogenolysis.[6][18] The reaction proceeds in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The catalyst facilitates the cleavage of the benzyl-oxygen bond, forming toluene and an unstable carbamic acid intermediate.[18] This intermediate then spontaneously decarboxylates to produce the free amine and carbon dioxide.[18]
Common Reagents and Conditions for Cbz Deprotection
| Method | Reagents | Typical Conditions | Notes |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol or Ethanol as solvent, atmospheric pressure of H₂.[18][19] | The classic and generally clean method. Not suitable for substrates with other reducible functional groups.[20] |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol or Ethanol as solvent.[19][21] | Avoids the need for handling hydrogen gas.[19] Can offer better selectivity in some cases.[20] |
| Acid-Catalyzed Cleavage | HBr in acetic acid | Can be effective but may lead to side reactions like acetylation.[20][22] | |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | N,N-dimethylacetamide at 75 °C.[23] | A newer method suitable for sensitive substrates.[24] |
Experimental Protocols
Protocol 1: BOC Deprotection using TFA in DCM (Solid-Phase Peptide Synthesis)
Materials:
-
BOC-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., triisopropylsilane (TIS), water)
-
DIPEA (N,N-Diisopropylethylamine)
-
Methanol (MeOH)
Procedure:
-
Swell the BOC-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.[9]
-
Prepare the deprotection cocktail: 50% TFA in DCM with 5% scavenger (e.g., a mixture of TIS and water).
-
Drain the DCM from the resin and add the deprotection cocktail.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).[9]
-
To neutralize the resulting ammonium salt, wash the resin with a 5% DIPEA solution in DCM.
-
Wash the resin again with DCM and then with methanol to remove excess reagents.[9]
-
Dry the resin under vacuum before proceeding to the next coupling step.[9]
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Dissolve the Cbz-protected peptide in methanol or ethanol in a flask suitable for hydrogenation.[18][19]
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate) to the solution.[2][19]
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.[7][19]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon at atmospheric pressure) at room temperature.[7][19]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.[18][19]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.[7][19] Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[7]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[18][19]
Visualizing Deprotection Workflows and Orthogonality
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 23. Cbz-Protected Amino Groups [organic-chemistry.org]
- 24. scientificupdate.com [scientificupdate.com]
Application Notes: 6-Benzyloxy-1-BOC-indole-2-boronic acid as a Versatile Building Block in Drug Discovery
Introduction
6-Benzyloxy-1-BOC-indole-2-boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of complex indole derivatives. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1] This boronic acid derivative is particularly useful for creating C-C bonds at the 2-position of the indole ring through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] The tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen enhances stability and solubility, while the benzyloxy group at the 6-position offers a site for further functionalization or can influence the biological activity of the final compound. These application notes provide an overview of its use in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors, and include detailed experimental protocols.
Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[3] Consequently, kinase inhibitors are a major focus of drug discovery efforts. The indole core is a common feature in many kinase inhibitors, and this compound serves as a key starting material for the synthesis of 2-aryl- and 2-heteroarylindoles, which can act as potent and selective kinase inhibitors.
A notable application of this building block is in the synthesis of inhibitors for kinases such as Aurora kinases and c-Met, which are important targets in oncology.[4] The general strategy involves the Suzuki-Miyaura coupling of this compound with a variety of (hetero)aryl halides to generate a library of substituted indoles for biological screening.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.[5][6]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 eq), the aryl or heteroaryl halide (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Deprotection Protocol (Removal of BOC and Benzyl Groups)
Following the Suzuki coupling, the protecting groups (BOC and benzyl) can be removed to yield the final active compound.
BOC Deprotection:
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: Dissolve the BOC-protected indole in DCM and add TFA. Stir at room temperature until the reaction is complete. Remove the solvent and excess TFA under reduced pressure.
Benzyl Deprotection (Hydrogenolysis):
-
Reagents: Palladium on carbon (Pd/C), Hydrogen gas (H₂), Solvent (e.g., Ethanol or Methanol).
-
Procedure: Dissolve the benzyloxy-indole in the chosen solvent. Add Pd/C catalyst. Place the reaction mixture under an atmosphere of hydrogen gas and stir until the reaction is complete. Filter off the catalyst and concentrate the solvent.
Data Presentation
The following table summarizes representative data for the synthesis of a 2-heteroaryl-6-hydroxyindole derivative, a potential kinase inhibitor, starting from this compound.
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Yield (%) |
| 1. Suzuki Coupling | This compound, 4-Bromopyridine | 2-(Pyridin-4-yl)-6-benzyloxy-1-BOC-indole | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | ~85% |
| 2. Deprotection | 2-(Pyridin-4-yl)-6-benzyloxy-1-BOC-indole | 2-(Pyridin-4-yl)-6-hydroxy-1H-indole | TFA, then Pd/C, H₂ | DCM, then EtOH | ~90% |
Biological Activity Data
Kinase Signaling Pathway
Compounds derived from this compound often target key signaling pathways implicated in cancer cell proliferation and survival. For instance, inhibitors of the c-Met signaling pathway can block downstream cascades such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth, survival, and metastasis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of biologically active indole derivatives in drug discovery. Its utility in constructing kinase inhibitors via Suzuki-Miyaura coupling provides a robust platform for generating novel therapeutic candidates. The straightforward protocols for coupling and deprotection allow for the efficient creation of diverse chemical libraries for screening and lead optimization. Further exploration of derivatives from this starting material holds significant promise for the development of new treatments for a range of diseases.
References
- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Note: Scale-Up Synthesis of 6-Benzyloxy-1-BOC-indole-2-boronic acid
AN-2025-12-SUIBA
Introduction
6-Benzyloxy-1-BOC-indole-2-boronic acid is a key building block in medicinal chemistry, enabling the synthesis of complex indole-containing molecules. Its structure combines a protected indole core with a boronic acid moiety, making it an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This application note provides a detailed protocol for the scale-up synthesis of this reagent, focusing on a robust and reproducible process suitable for drug discovery and development programs. The procedure involves a directed ortho-metalation of N-BOC-6-benzyloxyindole followed by borylation. Critical safety and handling procedures for organolithium reagents at scale are also addressed.
Applications
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the formation of C-C bonds, connecting the indole-2-position to various aryl, heteroaryl, or vinyl groups. This versatility is crucial for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.[2] Indole scaffolds are prevalent in many biologically active compounds, and this building block provides a direct route to novel derivatives targeting a range of therapeutic areas, including oncology and virology.[1] For instance, substituted indoles are known to act as kinase inhibitors, which are critical in cancer therapy.[2]
Experimental Protocols
Protocol 1: Synthesis of 1-BOC-6-benzyloxyindole (Intermediate)
This protocol outlines the N-protection of the starting material, 6-benzyloxyindole.
Materials:
-
6-Benzyloxyindole (1.0 eq)
-
Di-tert-butyl dicarbonate (BOC)₂O (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Charge a suitable reactor with 6-benzyloxyindole and anhydrous THF.
-
Add DMAP to the solution.
-
Slowly add a solution of (BOC)₂O in THF to the reactor while maintaining the internal temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 1-BOC-6-benzyloxyindole as a solid.
Protocol 2: Scale-Up Synthesis of this compound
This protocol details the directed ortho-metalation and borylation to produce the final product. The use of pyrophoric n-butyllithium necessitates strict adherence to safety protocols.[3][4][5]
Materials:
-
1-BOC-6-benzyloxyindole (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 eq)[6]
-
Triisopropyl borate (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: Set up a flame-dried, multi-necked reactor equipped with a mechanical stirrer, a temperature probe, an argon inlet, and a septum for reagent addition.[7] Ensure the system is under a positive pressure of inert gas.[5]
-
Charging: Charge the reactor with 1-BOC-6-benzyloxyindole and anhydrous THF.
-
Cooling: Cool the stirred solution to an internal temperature of -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium dropwise via a syringe pump or addition funnel, ensuring the internal temperature does not exceed -70 °C.[7] The addition should take place over at least 60 minutes.
-
Stirring: Stir the resulting solution at -78 °C for 2 hours.
-
Borylation: Add triisopropyl borate dropwise, again maintaining the internal temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M hydrochloric acid until the pH of the aqueous layer is approximately 2.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude boronic acid can be purified by trituration with a mixture of hexanes and ethyl acetate or by recrystallization to afford the pure product.[8]
Data Presentation
Table 1: Reaction Parameters and Yields
| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity (HPLC) |
| 1 | 6-Benzyloxyindole | (BOC)₂O, DMAP | THF | 20-25 | 2-4 | 90-98% | >98% |
| 2 | 1-BOC-6-benzyloxyindole | n-BuLi, B(OⁱPr)₃ | THF | -78 | 2 | 75-85% | >97% |
Table 2: Physicochemical Properties
| Compound | Formula | Mol. Weight | Appearance | CAS Number | Storage |
| This compound | C₂₀H₂₂BNO₅ | 367.21 | Crystalline powder | 850568-66-0 | Refrigerator, +4°C |
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Safety Protocol for Organolithium Reagents
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Optimizing Solvent Systems for Suzuki-Miyaura Coupling of Protected Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This reaction is particularly vital in drug discovery and development for the synthesis of complex molecules, including biaryl structures involving indole scaffolds. Indoles are privileged heterocyclic motifs found in a vast number of pharmaceuticals and bioactive natural products.
However, the efficiency and yield of Suzuki couplings involving indole substrates are highly dependent on reaction conditions, with the choice of solvent playing a critical and often underestimated role. The solvent influences the solubility of reagents, the stability and activity of the palladium catalyst, and the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For indole substrates, the nitrogen atom must typically be protected (e.g., with Boc, Ts, or SEM groups) to prevent catalyst inhibition and unwanted side reactions. This application note provides a detailed guide to understanding and optimizing solvent effects for the Suzuki-Miyaura coupling of N-protected indoles.
The Role of the Solvent in the Catalytic Cycle
The solvent's properties—polarity, proticity, and coordinating ability—can profoundly impact the palladium catalyst and its intermediates.
-
Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are among the most common solvents for Suzuki couplings. They effectively dissolve organic substrates and many inorganic bases. Their ability to coordinate weakly to the palladium center can stabilize catalytic species and prevent catalyst decomposition (e.g., formation of palladium black). Ethereal solvents like 1,4-dioxane and THF, often used with an aqueous basic solution, facilitate the transfer of the boronic acid-derived boronate complex into the organic phase for transmetalation.
-
Protic Solvents (e.g., Alcohols, Water): Often used as co-solvents, protic solvents can influence the reaction in several ways. Water is essential for dissolving inorganic bases like K₂CO₃ or K₃PO₄ and for promoting the formation of the reactive boronate species [R-B(OH)₃]⁻. Alcohols like isopropanol or ethanol can also serve as effective media, sometimes leading to higher yields compared to purely aprotic systems.
-
Nonpolar Solvents (e.g., Toluene): While less common for indole substrates, toluene can be effective, particularly in reactions where water must be strictly excluded. However, the solubility of the required inorganic bases is often poor in such solvents, necessitating the use of alternative bases or phase-transfer catalysts.
Data Presentation: Solvent Screening for Suzuki Coupling
The selection of an optimal solvent is often empirical and substrate-dependent. The following tables summarize quantitative data from solvent screening studies on substrates analogous to protected indoles, highlighting the significant impact of the solvent system on reaction yield.
Table 1: Solvent Effects on Suzuki Coupling of N-Protected Bromo-Benzimidazole
This study showcases the coupling of N-Boc-5-bromo-2-nitrophenyl-benzimidazole with 4-methoxyphenylboronic acid, demonstrating the superior performance of dioxane in this system.
| Entry | Solvent | Base | Catalyst System | Temperature (°C) | Yield (%) | Reference |
| 1 | Toluene | Cs₂CO₃ | PdCl₂(SPhos) | 120 | 65 | |
| 2 | Acetonitrile | Cs₂CO₃ | PdCl₂(SPhos) | 120 | 72 | |
| 3 | THF | Cs₂CO₃ | PdCl₂(SPhos) | 120 | 81 | |
| 4 | 2-MeTHF | Cs₂CO₃ | PdCl₂(SPhos) | 120 | 85 | |
| 5 | DMF | Cs₂CO₃ | PdCl₂(SPhos) | 120 | 88 | |
| 6 | 1,4-Dioxane | Cs₂CO₃ | PdCl₂(SPhos) | 120 | 91 |
Reaction conditions involved microwave irradiation.
Table 2: Comparative Study of Solvents on Suzuki Coupling of an ortho-Bromoaniline
This example, while on an unprotected aniline, illustrates a common optimization workflow and the dramatic increase in yield achieved by switching from a standard solvent like dioxane to 2-MeTHF.
| Entry | Solvent System | Base | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 1 | Dioxane / H₂O | Cs₂CO₃ | CataCXium A Palladacycle | 80 | 51 | |
| 2 | Ethyl Acetate | Cs₂CO₃ | CataCXium A Palladacycle | 80 | <50 | |
| 3 | Toluene | Cs₂CO₃ | CataCXium A Palladacycle | 80 | <50 | |
| 4 | 2-MeTHF | Cs₂CO₃ | CataCXium A Palladacycle | 80 | 95 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of an N-protected bromoindole. This protocol should be considered a starting point, with optimization of catalyst, base, and temperature potentially required for different substrates.
Protocol: Suzuki Coupling of N-Boc-5-bromoindole with Phenylboronic Acid
This protocol is adapted from established procedures for reliable coupling.
Materials:
-
N-Boc-5-bromoindole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv)
-
1,4-Dioxane, anhydrous (degassed)
-
Water, deionized (degassed)
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Equipment:
-
Oven-dried Schlenk flask or reaction tube with a screw cap
-
Magnetic stir bar
-
Septum
-
Syringes and needles
-
Oil bath or heating mantle with temperature control
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add N-Boc-5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Seal the flask with a septum.
-
-
Establishing Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with nitrogen or argon gas.
-
Repeat this evacuation/backfill cycle three times to ensure the reaction atmosphere is thoroughly inert. Catalyst decomposition is a common cause of low yields, making this step critical.
-
-
Solvent Addition:
-
Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling nitrogen or argon through the solvents for 15-20 minutes.
-
Using a syringe, add the degassed solvent mixture to the Schlenk flask to achieve a final concentration of approximately 0.1 M with respect to the N-Boc-5-bromoindole.
-
-
Reaction:
-
Place the sealed flask into a preheated oil bath set to 80-90 °C.
-
Stir the reaction mixture vigorously to ensure proper mixing of the biphasic system.
-
-
Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is complete when the starting bromoindole spot is no longer visible. Typical reaction times are 2-12 hours.
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure coupled product.
-
Conclusion
The choice of solvent is a critical parameter for achieving high efficiency in the Suzuki-Miyaura coupling of N-protected indoles. While 1,4-dioxane/water mixtures are a robust and common starting point, screening alternative ether solvents such as THF or 2-MeTHF, or polar aprotic solvents like DMF, can lead to significant improvements in yield. The provided data and protocols offer a strong foundation for researchers to develop and optimize these crucial C-C bond-forming reactions, accelerating the synthesis of novel indole-containing compounds for pharmaceutical and materials science applications.
Troubleshooting & Optimization
low yield in Suzuki coupling with 6-Benzyloxy-1-BOC-indole-2-boronic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in Suzuki coupling reactions, with a specific focus on the use of 6-Benzyloxy-1-BOC-indole-2-boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings involving indole boronic acids are common and can often be attributed to a few key factors. Start by assessing the following:
-
Stability of the Boronic Acid: Indole-2-boronic acids, particularly electron-rich ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is a significant side reaction that consumes your starting material.
-
Catalyst and Ligand Choice: The combination of the palladium catalyst and the phosphine ligand is critical for the success of the reaction. For challenging substrates like protected indoles, a highly active catalyst system is often necessary.[3][4]
-
Reaction Conditions: The choice of base, solvent, and temperature are all interdependent and can dramatically impact the reaction outcome.[1][5]
-
Oxygen Contamination: The active Pd(0) catalyst can be oxidized and deactivated by oxygen. It is crucial to ensure the reaction is performed under strictly inert conditions.[1]
Q2: I suspect protodeboronation of my indole-2-boronic acid is the main issue. How can I mitigate this?
A2: Protodeboronation is a frequent challenge with electron-rich heterocyclic boronic acids.[2] Here are several strategies to minimize this side reaction:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce its occurrence.[1]
-
Boronic Acid Derivatives: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an organotrifluoroborate salt, which are less prone to protodeboronation.[2][4] These derivatives often release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[2] Another approach is to form a diethanolamine adduct, which is a stable, crystalline solid that can be used directly in the coupling reaction.[6]
-
Reaction Temperature: Lowering the reaction temperature may help, but this needs to be balanced with achieving a reasonable reaction rate.
Q3: Which palladium catalyst and ligand combination is recommended for this type of substrate?
A3: For sterically hindered or electron-rich substrates like N-BOC-indoles, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more advanced catalyst systems:
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for challenging couplings.[1][3] They promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Pre-formed Catalysts: Using air-stable Pd(II) precatalysts, like XPhos Pd G3, can improve reproducibility and activity. These are designed to efficiently generate the active Pd(0) species in situ.[1]
Q4: How do I select the optimal base and solvent system for my reaction?
A4: The base is crucial for activating the boronic acid for the transmetalation step.[4] The choice of base and solvent are highly interdependent.[1]
-
Bases: Potassium phosphate (K₃PO₄) is often a good starting point for difficult couplings as it is a strong base with moderate solubility.[4][7] Other commonly used bases include K₂CO₃ and Cs₂CO₃.[8][9] The base should be finely powdered to ensure maximum reactivity.[1]
-
Solvents: A mixture of an organic solvent and water is common, such as 1,4-dioxane/H₂O or THF/H₂O.[8][10] The water is necessary to solubilize the inorganic base. However, as mentioned, if protodeboronation is an issue, anhydrous solvents like toluene or DME might be a better choice, paired with a base like KF that does not require water.[9]
Optimization of Reaction Conditions
The following table summarizes a range of conditions that have been successfully employed for Suzuki couplings of indole derivatives and can serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Palladium Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(dppf) | XPhos Pd G3 |
| Ligand | SPhos | XPhos | (none) | (none) |
| Base | K₃PO₄ | K₂CO₃ | Na₂CO₃ | Cs₂CO₃ |
| Solvent System | 1,4-Dioxane / H₂O | Toluene | THF / H₂O | DME / H₂O |
| Temperature | 80-110 °C | 100 °C | 60-80 °C | 90 °C |
| Typical Yield Range | Good to Excellent | Moderate to Good | Good | Good to Excellent |
Note: This data is compiled from various sources on Suzuki couplings of indole and other heterocyclic systems and should be used as a general guideline.[3][5][11][12]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure that should be optimized for the specific aryl halide being coupled with this compound.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) for at least three cycles.[1][10]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 10:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[1][10]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][10]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10]
Visual Guides
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Suzuki Coupling Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
optimizing reaction temperature for 6-Benzyloxy-1-BOC-indole-2-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature during the synthesis of 6-Benzyloxy-1-BOC-indole-2-boronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, with a focus on the impact of reaction temperature.
| Issue | Potential Cause Related to Temperature | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the borylation reaction (e.g., Miyaura borylation or lithiation-borylation) is not being met, leading to a sluggish or stalled reaction.[1][2] Reaction temperature is too high: This can lead to the decomposition of the starting material or the desired boronic acid product. N-Boc-indole-2-boronic acid derivatives are known to be thermally sensitive.[3] | - Systematically increase temperature: If the reaction is sluggish, increase the temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. - Review literature for similar substrates: For Miyaura borylations, temperatures around 80-100 °C are common, but this can vary based on the catalyst, ligand, and solvent system.[2][4] - Consider catalyst activation temperature: Some palladium precatalysts require a specific temperature to be activated to the active Pd(0) species.[4] |
| Significant Protodeboronation (C-B bond cleavage) | High reaction temperature: Elevated temperatures can promote the undesired side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5][6] This is often exacerbated by the presence of water or strong bases.[5] | - Lower the reaction temperature: If significant protodeboronation is observed, reducing the reaction temperature may minimize this side reaction.[5] - Optimize other parameters: Instead of high temperatures, focus on optimizing the catalyst, ligand, and base to achieve full conversion at a milder temperature. - Use anhydrous conditions: Ensure all reagents and solvents are dry to minimize water-induced protodeboronation. |
| Formation of Impurities or Side Products | Elevated temperatures: High temperatures can lead to the formation of various byproducts, including homocoupling of the starting material or decomposition products.[5] For boronic acids, high temperatures can also lead to the formation of boroxines (cyclic anhydrides), which can complicate purification.[7] | - Screen a range of temperatures: Conduct small-scale experiments at various temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to identify the optimal temperature that maximizes the yield of the desired product while minimizing impurity formation.[8] - Purification considerations: Be aware that N-Boc-indole-2-boronic acid derivatives can decompose during purification if the temperature is too high. It has been suggested that the optimal recrystallization temperature for similar compounds is 60°C.[3] |
| Inconsistent Reaction Times | Poor temperature control: Fluctuations in the reaction temperature can lead to inconsistent reaction rates and variable outcomes. | - Use a reliable heating system: Employ a temperature-controlled oil bath or heating mantle with a thermocouple to ensure a stable and accurate reaction temperature. - Ensure proper stirring: Inadequate stirring can lead to localized hot spots and inconsistent reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for the synthesis of this compound?
A1: While there is no single "best" temperature, a good starting point for a Miyaura-type borylation would be in the range of 60-80 °C. Given that N-Boc-indole-2-boronic acid derivatives can be thermally sensitive, it is advisable to start at a lower temperature (e.g., 60 °C) and slowly increase it if the reaction does not proceed to completion.[3] For lithiation-borylation routes, the initial lithiation step is typically carried out at a very low temperature (e.g., -78 °C), and the subsequent borylation may be allowed to warm to room temperature.
Q2: How can I determine the optimal reaction temperature for my specific conditions?
A2: The optimal temperature should be determined empirically through a series of small-scale screening experiments. It is recommended to vary the temperature while keeping other parameters such as catalyst loading, reagent stoichiometry, and reaction time constant. Monitoring the reaction by TLC or LC-MS will help identify the temperature that provides the best conversion to the desired product with the fewest impurities.
Q3: My reaction is giving a low yield, should I increase the temperature?
A3: Increasing the temperature can sometimes improve a low yield by accelerating a sluggish reaction. However, for this compound, this should be done cautiously as high temperatures can lead to product decomposition and an increase in side reactions like protodeboronation.[3][5] Before increasing the temperature, ensure that other factors such as the quality of your reagents, the efficiency of your catalyst system, and the inertness of your atmosphere are optimal.
Q4: I am observing a significant amount of a byproduct that I suspect is the protodeboronated starting material. What is the first step I should take?
A4: The first and most critical step is to lower the reaction temperature. Protodeboronation is a common side reaction in boronic acid synthesis and is often promoted by higher temperatures.[5] Concurrently, ensure that your reaction is being run under strictly anhydrous conditions, as water can facilitate this undesired pathway.
Q5: Can the purification process be affected by temperature?
A5: Yes, absolutely. N-Boc-indole-2-boronic acid derivatives have been reported to be unstable at elevated temperatures during purification.[3] For instance, if you are performing a recrystallization, it is crucial to avoid excessively high temperatures. A literature report on a similar compound suggests an optimal recrystallization temperature of 60°C to prevent decomposition and maintain product purity.[3]
Experimental Protocol: Miyaura Borylation
This protocol provides a general methodology for the synthesis of an indolylboronic acid pinacol ester, which is a common precursor to the boronic acid. The temperature in this protocol should be optimized for the specific substrate.
-
Reagent Preparation : To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 2-halo-6-benzyloxy-1-BOC-indole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., potassium acetate, 2.0-3.0 equiv).
-
Inert Atmosphere : Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent Addition : Add a degassed, anhydrous solvent (e.g., dioxane, DMSO, or toluene) via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (start with a screening temperature of 80 °C) and stir for the required time (typically 2-24 hours).[2][4]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Hydrolysis (if necessary) : The resulting pinacol ester can be hydrolyzed to the boronic acid using a suitable method, such as treatment with an aqueous solution of a mild acid or base, being careful to control the temperature to avoid decomposition.
Visualizations
Caption: A logical workflow for the systematic optimization of reaction temperature.
Caption: The relationship between reaction temperature and potential synthetic outcomes.
References
- 1. scribd.com [scribd.com]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 6-Benzyloxy-1-BOC-indole-2-boronic acid in Suzuki-Miyaura Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Benzyloxy-1-BOC-indole-2-boronic acid in chemical reactions, with a primary focus on the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Suzuki-Miyaura reactions with this compound?
A1: The two most prevalent side products encountered when using this compound are the result of protodeboronation and homocoupling .
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 6-Benzyloxy-1-BOC-indole. This side reaction is particularly common with electron-rich heterocyclic boronic acids. The presence of water in the reaction mixture is a primary source of protons for this pathway. Strong bases can also accelerate protodeboronation.
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, in this case, 2,2'-bis(6-Benzyloxy-1-BOC-indole). The presence of oxygen and certain palladium(II) species in the reaction mixture can promote this undesired outcome.[1][2]
Q2: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired product. What are the likely causes and how can I troubleshoot this?
A2: Low yields are often attributable to the prevalence of the side reactions mentioned above or suboptimal reaction conditions. Here are key areas to investigate:
-
Reagent Quality: Ensure the this compound is pure and has been stored under appropriate conditions (cool and dry) to prevent degradation. Boronic acids can be unstable over time.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For electron-rich indoles, bulky and electron-rich phosphine ligands such as SPhos and XPhos, often in the form of pre-catalysts (e.g., XPhos Pd G3), can improve yields by promoting the desired cross-coupling over side reactions.[1]
-
Base Selection: The strength and type of base can significantly impact the reaction. Strong bases in aqueous media can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[1]
-
Solvent System: The presence of water can facilitate protodeboronation. While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts should be avoided. Using anhydrous solvents or biphasic systems with vigorous stirring can help mitigate this issue.[1] Degassing the solvent to remove dissolved oxygen is crucial to minimize homocoupling.[1]
-
Reaction Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of the boronic acid.
Q3: How do the benzyloxy and BOC groups on the indole ring affect the reactivity of the boronic acid?
A3: Both the benzyloxy and the N-BOC groups have a significant electronic influence on the indole ring, which in turn affects the reactivity of the boronic acid.
-
6-Benzyloxy group: This is an electron-donating group, which increases the electron density on the indole ring system. This increased electron density makes the C-B bond more susceptible to protodeboronation.
-
1-BOC group: The tert-butoxycarbonyl (BOC) group is an electron-withdrawing protecting group. In the context of Suzuki couplings involving indole boronic acids, the type of N-protecting group can influence reaction yields. In some cases, BOC-protected indoles have been reported to give lower yields compared to those with other protecting groups like tosyl (Tos).
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of 6-Benzyloxy-1-BOC-indole (protodeboronation product) are observed. | 1. Presence of excess water. 2. Use of a strong base. 3. Sub-optimal catalyst/ligand system. | 1. Use anhydrous solvents or minimize the amount of water in the reaction. 2. Switch to a milder base such as K₂CO₃ or KF.[1] 3. Employ bulky, electron-rich ligands like SPhos or XPhos. |
| Significant formation of 2,2'-bis(6-Benzyloxy-1-BOC-indole) (homocoupling product). | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Ensure the Pd(II) precatalyst is effectively reduced in situ. The homocoupling of the boronic acid can sometimes serve this purpose, but it is an unproductive pathway for the desired reaction.[2] Using a Pd(0) source directly can also be considered. |
| Reaction is sluggish or does not go to completion. | 1. Inactive catalyst. 2. Poor solubility of reagents. 3. Sterically hindered coupling partners. | 1. Use a fresh batch of catalyst and ensure it has been stored correctly. Consider using highly active pre-catalysts.[1] 2. Choose a solvent system that ensures all reactants are sufficiently soluble at the reaction temperature. 3. Increase catalyst loading, use a more active ligand, or increase the reaction temperature, while monitoring for decomposition. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Reactions in a Suzuki-Miyaura Coupling
Caption: Competing reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
purification of products from 6-Benzyloxy-1-BOC-indole-2-boronic acid reactions.
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions with 6-Benzyloxy-1-BOC-indole-2-boronic acid, with a focus on the purification of resulting products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a Suzuki-Miyaura coupling reaction with this compound? A1: The most frequent impurities include unreacted starting materials (boronic acid and the aryl halide), the homocoupled byproduct of the boronic acid, protodeboronated starting material (6-Benzyloxy-1-BOC-indole), and residual palladium catalyst.[1][2][3] In some cases, partial or complete deprotection of the BOC group can occur, leading to the corresponding N-H indole impurity.[4]
Q2: What is the recommended first step for purifying the crude reaction mixture? A2: A standard aqueous work-up is the essential first step. This procedure is designed to remove the bulk of inorganic salts, such as the base used in the reaction, and other water-soluble impurities.[1] It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing it with water or brine.[5]
Q3: How can I effectively remove unreacted this compound from the crude product? A3: Unreacted boronic acid can often be removed with a basic aqueous wash. By treating the organic solution of the crude mixture with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt.[1][6] This salt then partitions into the aqueous layer during liquid-liquid extraction.[7]
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them? A4: Separating compounds with similar polarities is a common challenge that requires careful chromatographic techniques.[1] Meticulous column chromatography using a shallow solvent gradient is often effective.[1] It is crucial to first test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation.[1] If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective purification method.[1][8]
Q5: Why is removing the residual palladium catalyst critical, and what are the best methods? A5: For any application in drug development or medicinal chemistry, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common methods include filtering the reaction mixture through a pad of celite to remove heterogeneous catalysts or using specialized metal scavengers for homogeneous catalysts.[1] Scavengers are materials, such as functionalized silica or polymers with thiol groups, that chelate the palladium, allowing it to be removed by filtration.[1]
Q6: I am observing BOC-deprotection during my reaction or workup. What could be the cause and how can I avoid it? A6: The BOC (tert-butyloxycarbonyl) group is known to be labile under acidic conditions but can also be cleaved under certain thermal or basic conditions.[4][9][10] Some Suzuki-Miyaura reaction conditions, particularly with prolonged heating or the use of certain bases, can lead to partial or full deprotection.[4][11] To avoid this, consider using milder bases (e.g., K₂CO₃ instead of stronger bases), lowering the reaction temperature if possible, and ensuring the workup procedure avoids strong acids. If deprotection is unavoidable, it may be necessary to re-protect the indole nitrogen after the initial purification.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Palladium Catalyst. 2. Impurities in starting materials poisoning the catalyst. 3. Incorrect base or solvent. | 1. Use a fresh catalyst or a pre-catalyst. 2. Ensure high purity of the boronic acid and aryl halide.[12] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, 2-MeTHF) with water.[13] |
| Significant Homocoupling Product | 1. Presence of oxygen in the reaction mixture.[1][14] 2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[1] | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen) using techniques like freeze-pump-thaw cycles.[1][3] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] |
| Protodeboronation of Starting Material | 1. Presence of excess water or protic sources. 2. Reaction conditions (pH, temperature) favoring cleavage of the C-B bond.[15] | 1. Use anhydrous solvents and dry reagents. 2. Optimize the pH; stability is often greatest near neutral pH for many boronic acids.[15] 3. Consider using a more stable boronic ester (e.g., pinacol ester) as the coupling partner. |
| Product Appears as an Oil and Will Not Crystallize | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature.[1] | 1. Attempt further purification by column chromatography to remove residual impurities, then re-attempt crystallization.[1] 2. If the product is confirmed to be an oil, purification by chromatography is the most appropriate method.[1] |
| Product Streaks or Decomposes on Silica Gel Column | 1. The compound is too polar for the chosen eluent. 2. The compound is unstable on silica gel (which can be slightly acidic). | 1. Add a modifier to the mobile phase, such as triethylamine (~0.1-1%) to neutralize the silica surface or a small amount of methanol to increase polarity. 2. Switch to a different stationary phase like alumina (neutral or basic) or use reversed-phase chromatography.[16] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
If the solvent is water-miscible (e.g., Dioxane, THF), dilute the mixture with an immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2x volume of the organic layer).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).
-
Brine (saturated NaCl solution) to facilitate phase separation.
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Acid-Base Extraction for Boronic Acid Removal
This protocol follows a general aqueous work-up.
-
Dissolve the crude product in a suitable organic solvent (e.g., Diethyl ether or EtOAc).[7]
-
Transfer the solution to a separatory funnel.
-
Add a 1M aqueous solution of sodium hydroxide (NaOH) and shake the funnel, venting frequently. The boronic acid will form its water-soluble sodium salt.[7]
-
Separate the aqueous layer. Repeat the extraction of the organic layer with 1M NaOH to ensure complete removal.
-
Combine the aqueous layers. If recovery of the boronic acid is desired, cool the aqueous solution in an ice bath and acidify with 1M HCl until the boronic acid precipitates.[7]
-
Wash the organic layer containing the desired product with water and brine, then dry and concentrate as described in Protocol 1.
Protocol 3: Purification by Flash Column Chromatography (Normal Phase)
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).[10] Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-loaded sample. This technique often improves separation.
-
Column Packing: Prepare a silica gel column using a slurry-packing method with the initial, least polar mobile phase (e.g., Hexane/EtOAc mixture).[5] Ensure the silica bed is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of EtOAc in Hexane) to elute the compounds.[5] The non-polar homocoupling byproduct will typically elute before the more polar desired product.
-
Fraction Collection: Collect fractions and monitor them using TLC to identify which ones contain the pure product.[10]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[5]
Data Presentation
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity Type | Structure Example (Generic) | Recommended Removal Method |
| Unreacted Aryl Halide | Ar-X (X = Br, I) | Column Chromatography |
| Unreacted Boronic Acid | 6-BnO-1-BOC-Indole-B(OH)₂ | Basic aqueous wash (e.g., 1M NaOH)[7] |
| Homocoupling Product | (6-BnO-1-BOC-Indole)₂ | Column Chromatography, Recrystallization[1] |
| Protodeboronation Product | 6-BnO-1-BOC-Indole | Column Chromatography |
| BOC-Deprotected Product | 6-BnO-Indole-Product | Column Chromatography (may require re-protection) |
| Palladium Catalyst | Pd(0) or Pd(II) species | Filtration through Celite, Metal Scavengers[1] |
Table 2: Representative Chromatography Conditions
| Chromatography Type | Stationary Phase | Example Mobile Phase System | Compound Elution Order (Typical) |
| Normal Phase | Silica Gel | Hexane / Ethyl Acetate Gradient (e.g., 95:5 to 70:30) | 1. Homocoupling byproduct 2. Desired Product 3. Unreacted Boronic Acid (if not removed by extraction) |
| Reversed Phase | C18 Silica | Water / Acetonitrile Gradient (with 0.1% TFA or Formic Acid) | 1. Unreacted Boronic Acid 2. Desired Product 3. Less Polar Byproducts |
Visualizations
Caption: General workflow for purification of products from this compound reactions.
Caption: Decision tree for selecting a primary purification method.
Caption: Common side reactions and their primary causes.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
preventing deboronation of indole-2-boronic acids during reaction.
Welcome to the technical support center for indole-2-boronic acids. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address the challenge of deboronation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with indole-2-boronic acids?
A1: Protodeboronation (or deboronation) is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For indole-2-boronic acids, this results in the formation of the corresponding indole, consuming the starting material and reducing the yield of the desired coupled product. Indole-2-boronic acids are particularly susceptible to this reaction due to the electron-rich nature of the indole ring system.[2]
Q2: What are the primary causes of deboronation in reactions like the Suzuki-Miyaura coupling?
A2: The propensity for deboronation is highly dependent on the reaction conditions.[1] Key factors include:
-
pH: The reaction pH is a critical factor. Deboronation can be catalyzed by both acids and bases.[1][3] For heteroaromatic systems like indoles, certain pH ranges can lead to the formation of reactive zwitterionic intermediates that readily undergo deboronation.[1]
-
Temperature: Higher reaction temperatures often accelerate the rate of deboronation.
-
Base: The choice and concentration of the base are crucial. Strong bases or high concentrations can promote base-catalyzed deboronation.[4]
-
Solvent: The solvent system, particularly the presence of water, can influence the rate of protonolysis.[1]
-
Catalyst System: An inefficient catalytic cycle can leave the boronic acid exposed to the reaction conditions for longer periods, increasing the likelihood of deboronation.[5]
Q3: How can I detect if deboronation is occurring in my reaction?
A3: The most common method is to monitor the reaction mixture over time using analytical techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).[6][7][8] Look for the appearance and increase of a byproduct with the mass of the corresponding indole (the starting material minus the boronic acid group). Specific HPLC methods with post-column derivatization using reagents like alizarin can also selectively detect boronic acids in a complex mixture.[7][8]
Troubleshooting Guide
This guide addresses the common problem of low product yield due to the deboronation of indole-2-boronic acid.
Problem: My Suzuki-Miyaura coupling reaction with an indole-2-boronic acid has a low yield, and I've identified the corresponding indole as a major byproduct.
This indicates that protodeboronation is competing with the desired cross-coupling pathway. The following workflow and table provide potential causes and solutions.
Caption: Troubleshooting workflow for addressing indole-2-boronic acid deboronation.
Data Presentation: Impact of Reaction Parameters on Deboronation
The following table summarizes recommended modifications to reaction conditions to minimize deboronation.
| Parameter | Standard Condition (Prone to Deboronation) | Recommended Modification (To Prevent Deboronation) | Rationale & Citation |
| Boron Source | Indole-2-boronic acid | Indole-2-boronic acid pinacol ester or MIDA boronate | Boronic esters and MIDA boronates exhibit greater stability under basic conditions and can act as "slow release" sources of the active boronic acid.[1][2] |
| Base | Strong bases (e.g., NaOH, KOH) | Milder bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Strong bases accelerate base-catalyzed protodeboronation. Milder bases are sufficient for the Suzuki catalytic cycle but reduce the rate of the undesired side reaction.[4][6] |
| Temperature | High (e.g., >100-120 °C) | Moderate (e.g., 60-80 °C) | Deboronation is often accelerated at higher temperatures. Using a more active catalyst can allow for lower reaction temperatures.[5][9] |
| Catalyst/Ligand | Basic Pd source (e.g., Pd(OAc)₂) with a simple phosphine | Pre-catalyst or highly active ligand (e.g., Pd(PPh₃)₄, SPhos, XPhos) | A highly efficient catalyst speeds up the productive cross-coupling reaction, minimizing the time the boronic acid is exposed to conditions that cause deboronation.[5][6] |
| Solvent | Protic solvents or high water content | Anhydrous solvents (e.g., Dioxane, Toluene, DMF) with minimal water | Water is the proton source for protodeboronation. While some water is often necessary for the Suzuki reaction, minimizing it can suppress the side reaction.[1][6] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Deboronation
This protocol is based on established methods for coupling with indole-2-boronic acids and their derivatives.[6][10]
Materials:
-
Indole-2-boronic acid or its pinacol ester (1.0 equiv.)
-
Aryl/heteroaryl halide (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vessel
Procedure:
-
To a dry Schlenk flask, add the indole-2-boronic acid derivative (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (5 mol%), and the base (2.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (start by optimizing at 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of starting materials and the formation of both the desired product and the indole byproduct.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Deboronation by LC-MS
Procedure:
-
Prepare a standard solution of the expected deboronated byproduct (the parent indole) for retention time and mass comparison.
-
At each time point, withdraw a small aliquot (~5-10 µL) from the reaction mixture.
-
Quench the aliquot immediately by diluting it in a vial containing ~1 mL of a 50:50 mixture of acetonitrile and water.
-
Analyze the diluted sample by LC-MS.
-
Integrate the peak areas for the indole-2-boronic acid starting material, the desired product, and the indole byproduct.
-
Plot the relative percentages of these three key components over time to understand the reaction kinetics and the extent of deboronation.
Visualized Mechanisms and Strategies
Mechanism of Protodeboronation
The deboronation of aryl boronic acids can proceed through different pathways depending on the pH of the medium. Understanding these pathways is key to preventing them.
Caption: Key pathways for acid- and base-catalyzed protodeboronation.[1][3]
Strategy Selection Framework
Choosing the right preventative measure depends on the specific reaction and substrate. This diagram helps guide the decision-making process.
Caption: Decision tree for selecting a strategy to prevent deboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. research.wur.nl [research.wur.nl]
- 8. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
catalyst deactivation issues in indole Suzuki couplings.
This guide provides troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and other common issues encountered during the Suzuki-Miyaura cross-coupling of indoles.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction shows low or no conversion of the starting materials. What are the common causes and how can I fix it?
A1: Low conversion is a frequent issue stemming from several potential sources. A systematic check of your reagents and reaction setup is the best approach.
-
Reagent Quality: Verify the purity and integrity of your starting materials. Boronic acids can degrade over time, and the palladium catalyst or ligands may have oxidized.[1][2] Using old or impure reagents is a common cause of failure.
-
Catalyst and Ligand Choice: Not all catalyst systems are suitable for indole couplings. For challenging or unprotected indoles, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more robust Buchwald-type ligands (e.g., SPhos, XPhos) and precatalysts, which have shown higher success rates.[1][3][4]
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the Pd(0) catalyst and lead to side reactions like homocoupling.[2][5][6] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents have been thoroughly degassed.[5][7]
-
Reaction Conditions: Suboptimal conditions can stall the reaction. It may be necessary to screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (dioxane/water, DME, THF/water), and temperatures (typically 80-120 °C).[3][5][8][9]
Q2: I'm observing significant formation of side products, such as homocoupled products or dehalogenated starting material. What is happening?
A2: The presence of specific side products can point to distinct problems in the catalytic cycle.
-
Protodeboronation: This is the cleavage of the C-B bond in your boronic acid, replacing it with a hydrogen atom.[2] It is often caused by excess base or water and elevated temperatures. To mitigate this, you can try using a slight excess (1.2-1.5 equivalents) of the boronic acid, switching to a milder base, or using more stable boronic esters (e.g., pinacol or MIDA esters).[2][10]
-
Homocoupling: The formation of biaryl products from the coupling of two identical partners (either two aryl halides or two boronic acids) is often promoted by the presence of oxygen.[2] Rigorous degassing of solvents and maintaining a strict inert atmosphere is the primary solution.[5]
-
Dehalogenation: The reduction of your aryl halide starting material to the corresponding arene is another common side reaction.[2] This can occur if the palladium complex, after oxidative addition, reacts with a hydride source (which can be the solvent or base).[2] Consider using a non-protic solvent and a non-hydroxide base. Bulky, electron-rich phosphine ligands can also help favor the desired cross-coupling pathway.[2]
Q3: My reaction with an N-H unprotected indole is failing, but similar reactions with protected indoles work. Why is this and what can I do?
A3: The acidic N-H proton on the indole ring is a well-known source of catalyst inhibition in cross-coupling reactions.[4][11]
-
Inhibition Mechanism: The indole's N-H group can be deprotonated by the base, and the resulting indolide anion can coordinate strongly to the palladium(II) intermediate. This forms a stable complex that is reluctant to undergo reductive elimination, effectively taking the catalyst out of the active cycle.[4] The presence of other nitrogen-rich heterocycles like indazoles or benzimidazoles can have a similar inhibitory effect.[4]
-
Solutions:
-
N-Protection: Protecting the indole nitrogen with groups like Boc or Tos is a common strategy to prevent this inhibition, though it requires additional synthesis and deprotection steps.[4][12]
-
Specialized Catalysts: Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands like SPhos and XPhos, have been developed that are effective for the coupling of unprotected indoles and other N-H containing heterocycles.[4]
-
Condition Optimization: Carefully screening bases and solvents can identify conditions that favor the desired coupling over catalyst inhibition.[4][13]
-
Frequently Asked Questions (FAQs)
Q4: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A4: The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). This is often the rate-determining step.[14]
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium complex, displacing the halide and forming a new Pd(II) species (Ar-Pd-Ar').[14][15]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][14][15]
Q5: How do I choose the right components (catalyst, ligand, base, solvent) for my indole Suzuki coupling?
A5: The optimal combination is highly substrate-dependent. However, some general guidelines can be followed.
-
Catalyst/Ligand: For simple couplings, Pd(PPh₃)₄ or Pd(dppf)Cl₂ may suffice.[9][13] For more challenging substrates, such as sterically hindered partners, electron-rich indoles, or unprotected N-H indoles, specialized ligands are often necessary. Buchwald ligands (e.g., SPhos, XPhos) are excellent choices for increasing catalyst activity and stability.[3][4]
-
Base: The base activates the organoboron species for transmetalation. Common choices include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3][13] K₃PO₄ is often effective for challenging couplings, while Cs₂CO₃ is a stronger base that can sometimes improve yields.
-
Solvent: A mixture of an organic solvent and water is typically used. Popular systems include 1,4-dioxane/water, DME/water, and THF/water.[5][8][10] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
Q6: I suspect my reaction failed due to catalyst deactivation. What does a logical troubleshooting workflow look like?
A6: A systematic approach is key to diagnosing the problem. The workflow below outlines a series of checks to perform when a reaction yields a poor result.
Q7: Can you illustrate the catalyst inhibition pathway caused by unprotected indoles?
A7: Certainly. The N-H group of the indole can interfere with the catalytic cycle by forming a stable, off-cycle palladium complex, which acts as a catalyst sink.
Data & Protocols
Table 1: Example Conditions for Indole Suzuki Couplings
This table summarizes successful reaction parameters from cited literature for different indole substrates.
| Indole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Water | 120 (µW) | 91 | [13] |
| 5-Iodo-1H-indazole | Phenylboronic acid | P2 Precatalyst (1.5) | SPhos (from P2) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 80 | [4] |
| 6-Chloro-1H-indole | Phenylboronic acid | P1 Precatalyst (1.5) | XPhos (from P1) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 97 | [4] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | dppf (from cat.) | K₂CO₃ (2) | DME/H₂O | 80 | High | [9] |
General Experimental Protocol
This is a representative starting protocol. Optimization for specific substrates is highly recommended.[3][8][10]
-
Reagent Preparation: To a dry Schlenk flask or sealed reaction vessel, add the indole halide (1.0 eq.), the arylboronic acid or ester (1.2–1.5 eq.), and the finely ground base (2.0–3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the appropriate ligand (e.g., SPhos, 4-10 mol%). Alternatively, use a pre-formed catalyst (e.g., SPhos Pd G3, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
improving solubility of 6-Benzyloxy-1-BOC-indole-2-boronic acid in reaction media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered when using 6-Benzyloxy-1-BOC-indole-2-boronic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor solubility in the reaction solvent?
A1: Boronic acids as a class of compounds can have limited solubility in organic solvents. This issue is often compounded by the tendency of boronic acids to dehydrate and form cyclic anhydrides known as boroxines, which are typically less soluble than the parent boronic acid.[1] The large, relatively nonpolar structure of the 6-benzyloxy-1-BOC-indole moiety can also contribute to poor solubility in certain solvents.
Q2: What are the generally recommended solvents for reactions involving this boronic acid, such as Suzuki-Miyaura coupling?
A2: A range of organic solvents, often used in combination with an aqueous phase for the base, are suitable for Suzuki-Miyaura reactions.[2][3] The optimal solvent depends on the specific reaction partners and conditions. Common choices are summarized in the table below.
Q3: My boronic acid is still not dissolving. What specific steps can I take to improve its solubility?
A3: If you are facing solubility issues, a systematic approach is recommended. This involves optimizing solvent selection, adjusting temperature, and considering the use of additives or derivatization. See the troubleshooting guide below for a step-by-step process.
Troubleshooting Guide: Improving Solubility
This guide presents several strategies to enhance the solubility of this compound in your reaction medium.
Strategy 1: Solvent System Optimization
The choice of solvent is critical for ensuring all reactants are in solution.
-
Solvent Screening: If solubility is poor in a nonpolar solvent like toluene, try a more polar aprotic solvent such as dioxane, THF, or DMF.[2][4] For a comparative overview of common solvents used in Suzuki-Miyaura coupling reactions, refer to Table 1.
-
Use of Co-solvents: The addition of a co-solvent can significantly improve solubility.
-
Aqueous Phase: Many Suzuki-Miyaura reactions are performed in a biphasic system (e.g., Toluene/Water or THF/Water).[3][4] The aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and can aid in solubilizing the boronic acid salt formed in situ.
-
Alcohols: Small amounts of alcohols like ethanol or n-butanol can also be used as co-solvents to increase the polarity of the medium.[2]
-
Strategy 2: Temperature Adjustment
-
Heating: Gently heating the reaction mixture is a common and effective method to increase the dissolution rate and solubility of most organic compounds. Ensure the temperature is compatible with the stability of your reactants and catalyst.
Strategy 3: Use of Solubility-Enhancing Additives
-
Polyol Complexation: Adding a polyol, such as mannitol or other monosaccharides, can increase the solubility of boronic acids.[1] These additives react with the boronic acid to form more soluble boronic acid esters in situ, shifting the equilibrium away from the poorly soluble boroxine trimer.[1] See Experimental Protocol 2 for a practical application.
Strategy 4: Conversion to a More Soluble Derivative
-
Esterification: If solubility issues persist and are severely impacting your reaction, consider converting the boronic acid to a more soluble derivative prior to the coupling reaction.
-
Pinacol Esters: Boronic acid pinacol esters are generally more soluble in organic solvents and are often more stable than their corresponding boronic acids.[5][6]
-
Trifluoroborate Salts (MIDA esters): Aryltrifluoroborate salts are another alternative that are often more stable and less prone to protodeboronation than boronic acids.[3]
-
Data Presentation
Table 1: Common Solvents for Suzuki-Miyaura Cross-Coupling Reactions
| Solvent Class | Examples | Boiling Point (°C) | Key Characteristics |
| Ethers | Dioxane, Tetrahydrofuran (THF), 2-MeTHF | 66 - 101 | Good for dissolving organic reactants; often used with an aqueous phase.[2][7] |
| Aromatics | Toluene, Xylenes | 111 - 144 | Common nonpolar options, effective for higher temperature reactions.[2][3] |
| Amides | DMF, DMAc | 153 - 166 | Polar aprotic solvents, good for dissolving a wide range of substrates but can be difficult to remove.[2] |
| Alcohols | Ethanol, n-Butanol | 78 - 118 | Often used as a co-solvent to increase polarity.[2] |
| Other | Dimethyl Sulfoxide (DMSO) | 189 | Highly polar aprotic solvent, used for particularly difficult cases.[2] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol helps you quickly screen for an appropriate solvent system.
-
Preparation: To a small vial, add approximately 5-10 mg of this compound.
-
Solvent Addition: Add 0.5 mL of the chosen solvent (e.g., Toluene, THF, DMF).
-
Observation at Room Temperature: Vigorously stir or sonicate the mixture for 2-3 minutes. Observe the extent of dissolution.
-
Heating: If the solid has not fully dissolved, warm the vial to 50-60 °C and continue stirring. Observe any changes in solubility.
-
Co-solvent Addition: If applicable, add a small amount of a co-solvent (e.g., 0.1 mL of water or ethanol) and observe the effect.
-
Evaluation: Select the solvent or solvent mixture that provides the best solubility under the mildest conditions.
Protocol 2: In-situ Solubilization with Mannitol
This protocol describes how to use a polyol to improve solubility directly within the reaction setup.
-
Reaction Setup: To your reaction flask, add the this compound (1.0 eq.) and your coupling partner.
-
Additive: Add D-Mannitol (1.0 - 1.2 eq.).
-
Solvent Addition: Add the chosen organic solvent (e.g., Toluene).
-
Stirring: Stir the mixture at room temperature for 15-20 minutes. A visual change from a slurry to a more homogeneous solution may be observed as the boronate ester forms.
-
Reaction Initiation: Proceed with the addition of the aqueous base, catalyst, and any other reagents as required by your specific reaction protocol.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical principle behind using solubility-enhancing additives.
Caption: Troubleshooting workflow for improving boronic acid solubility.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-Protected Indole Boronic Acid Couplings
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with N-protected indole boronic acid Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an N-protected indole boronic acid is resulting in low to no yield. What are the initial checks I should perform?
A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic check of the reaction components and conditions is crucial. The most common culprits are related to the reagents' quality and the reaction environment.[1]
Initial Troubleshooting Steps:
-
Catalyst Activity: Ensure the palladium catalyst is active.[2] Pd(0) is the active species; if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[2]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[2] It is critical to ensure that all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2][3]
-
Reagent Purity and Stability: Verify the purity of both the N-protected indole boronic acid and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.[2] N-Boc-indole-2-boronic acid, for instance, is a solid that should be stored at -20°C.
-
Base and Solvent Quality: The base used should be finely powdered and dry, especially for anhydrous reactions.[2] The choice of base and solvent is interdependent and critical for the reaction's success.[2]
Q2: I'm observing significant protodeboronation of my N-protected indole boronic acid. How can this be minimized?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly with electron-rich heterocyclic boronic acids.[2] This process is often accelerated by the presence of water and strong bases.
Strategies to Reduce Protodeboronation:
-
Use Milder Bases: Strong bases in aqueous media can promote protodeboronation.[2] Consider switching from strong bases like NaOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, or KF.[2][4]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous (water-free) conditions can significantly reduce its occurrence.[2]
-
Use Boronate Esters: Boronic acids can be converted to more stable boronate esters, such as pinacol esters (Bpin). These are generally more resistant to protodeboronation and can be used as effective substitutes in the coupling reaction.[5][6]
-
Protecting Groups: Diethanolamine can be used to complex with the boronic acid, forming an air- and water-stable crystalline solid that can be used directly in couplings with protic solvents.[7]
Q3: My N-H indole boronic acid is not coupling successfully. Should I be using an N-protected version?
A3: Yes, the acidic N-H proton of an unprotected indole can interfere with the catalytic cycle, potentially deactivating the catalyst or causing side reactions, which often leads to lower yields.[1] While some protocols are developed for unprotected indoles, protection of the indole nitrogen is a common strategy to improve reaction outcomes.[1][4] The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose.[8][9] However, this strategy requires additional protection and deprotection steps in the overall synthetic sequence.[1]
Q4: I am struggling with a sterically hindered N-protected indole boronic acid. What conditions should I try?
A4: Steric hindrance on either the boronic acid or the aryl halide can significantly slow down the key steps of the Suzuki-Miyaura reaction.[2] Overcoming this often requires more forcing conditions and specialized catalytic systems.
Recommendations for Sterically Hindered Couplings:
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically demanding substrates.[2] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both the oxidative addition and reductive elimination steps.[2][10]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Temperatures between 80–110 °C are commonly employed.[2][3]
-
Careful Choice of Base: The base must be strong enough to facilitate the transmetalation step without causing degradation of the sterically hindered starting materials.[2]
Optimization of Reaction Conditions
The success of a Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following tables summarize common conditions used for N-protected indole boronic acid couplings.
Table 1: Common Catalytic Systems for Indole Suzuki-Miyaura Couplings
| Catalyst (mol%) | Ligand (mol%) | Typical Substrates | Reference |
| Pd(PPh₃)₄ (1.5-3) | - | 5,7-dibromoindoles | [11] |
| Pd(dppf)Cl₂ (3) | - | 3-haloindoles | [3] |
| Pd₂(dba)₃ (2) | SPhos or XPhos (3) | Unprotected 3-chloroindazoles | [4] |
| Pd(OAc)₂ | PCy₃ | Aryl and vinyl triflates | [10] |
Table 2: Screening of Bases and Solvents
| Base | Solvent System | Temperature (°C) | Observations | Reference |
| K₃PO₄·3H₂O | DMF | 140 | Gave the best result in a specific screen. | [12] |
| Na₂CO₃ | Dioxane/H₂O | 80-100 | Standard conditions for many couplings. | [3] |
| K₃PO₄ | Dioxane/H₂O | 100 | Effective for unprotected nitrogen heterocycles. | [4] |
| K₂CO₃ | Toluene/H₂O | 80-110 | Alternative system, requires vigorous stirring. | [2] |
| Cs₂CO₃ | DMF | Room Temp - 110 | Strong base, often effective but can cause side reactions. | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an N-Boc-Indole Boronic Acid
This protocol is a generalized procedure and should be adapted based on the specific substrates and reaction scale.[3]
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the N-Boc-indole boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).[3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2][3]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 2-24 hours).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[2]
Visual Troubleshooting Guides
The following diagrams illustrate key workflows and concepts for troubleshooting N-protected indole boronic acid couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of 6-Benzyloxy-1-BOC-indole-2-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Benzyloxy-1-BOC-indole-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. The primary focus is on minimizing the formation of the undesired homocoupled byproduct.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of this compound is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it is crucial to identify the potential source of the problem. The following workflow outlines a logical approach to diagnosing and addressing common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling of this compound?
A1: Homocoupling of boronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled dimer, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is one of the most effective ways to suppress this pathway.[1][2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂, is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst.[1][2] This is often a significant issue at the beginning of the reaction before the main catalytic cycle is established.
Caption: Proposed mechanisms for boronic acid homocoupling.
Q2: How does the choice of palladium source affect homocoupling?
A2: The palladium source significantly influences the extent of homocoupling. Pd(II) sources like palladium acetate (Pd(OAc)₂) require an initial reduction to the active Pd(0) state, which can be mediated by the homocoupling of two boronic acid molecules.[1] In contrast, Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are generally preferred as they can directly enter the catalytic cycle without this initial reduction step, thereby minimizing this homocoupling pathway.[1] Modern pre-catalysts, like those developed by Buchwald, are also designed for clean and efficient generation of the active Pd(0) species.[1]
Q3: What is the role of ligands in minimizing the homocoupling of my indole boronic acid?
A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, consider the following:
-
Use bulky, electron-rich phosphine ligands: Ligands such as SPhos and XPhos are highly effective.[1] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[1]
-
Avoid easily oxidized ligands: Some phosphine ligands can be oxidized in the presence of oxygen, leading to the formation of palladium species that promote homocoupling.
Q4: How does the choice of base influence the formation of homocoupling byproducts?
A4: The base is essential for activating the boronic acid, but an inappropriate choice can increase homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[1]
Q5: What is the influence of solvents and temperature on homocoupling?
A5: Solvents and temperature are critical parameters. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective at minimizing homocoupling.[1] While water is often necessary to dissolve the base, excessive amounts can sometimes promote homocoupling.[1] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help suppress side reactions, including homocoupling.[1]
Q6: Are there procedural modifications that can help reduce homocoupling?
A6: Yes, several procedural adjustments can be beneficial:
-
Slow addition of the boronic acid: Adding the this compound solution slowly to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Use a slight excess of the aryl halide: This can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.[1]
-
Rigorous degassing: As mentioned, thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[1] This can be achieved by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw technique.[1]
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize illustrative quantitative data on the effect of various reaction parameters on the ratio of the desired cross-coupled product to the homocoupled byproduct for a model Suzuki-Miyaura reaction with an indole-2-boronic acid derivative.
Table 1: Effect of Palladium Source and Ligand
| Entry | Palladium Source (mol%) | Ligand (mol%) | Ratio (Cross-coupled:Homocoupled) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 70:30 |
| 2 | Pd(PPh₃)₄ (2) | - | 90:10 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2.5) | 98:2 |
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), K₂CO₃ (2.0 equiv.), Dioxane/H₂O (4:1), 80 °C, 12 h, under Argon.
Table 2: Effect of Base and Solvent
| Entry | Base (2.0 equiv.) | Solvent | Ratio (Cross-coupled:Homocoupled) |
| 1 | NaOH | Dioxane/H₂O (4:1) | 65:35 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 90:10 |
| 3 | K₃PO₄ | Toluene/H₂O (10:1) | 95:5 |
| 4 | Cs₂CO₃ | THF/H₂O (4:1) | 92:8 |
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), 80 °C, 12 h, under Argon.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable pre-catalyst)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., 1-5 mol%), the ligand (if necessary), and the base (e.g., 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 to 10:1 mixture of dioxane/water) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Boronic Acid Addition: Dissolve the this compound (1.1-1.5 equiv.) in a minimal amount of the degassed solvent and add it to the reaction mixture. For particularly sensitive substrates, slow addition via a syringe pump over a period of time is recommended.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Validation & Comparative
A Comparative Guide to Indole Boronic Acids in Suzuki-Miyaura Coupling: Focus on 6-Benzyloxy-1-BOC-indole-2-boronic Acid
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount for efficient and high-yielding synthesis of complex molecules. This guide provides an objective comparison of 6-Benzyloxy-1-BOC-indole-2-boronic acid with other commonly used indole boronic acids, namely 1-BOC-indole-2-boronic acid and indole-3-boronic acid, in the context of the Suzuki-Miyaura cross-coupling reaction. The comparison is supported by experimental data, detailed methodologies, and visualizations to aid in the selection of the optimal reagent for specific synthetic needs.
The indole scaffold is a privileged motif in medicinal chemistry, and the functionalization of this core structure through carbon-carbon bond formation is a key strategy in the development of new therapeutic agents. The Suzuki-Miyaura reaction stands out as a powerful and versatile tool for this purpose, owing to its mild reaction conditions and broad functional group tolerance. The choice of the indole boronic acid isomer and its substituents significantly impacts the reaction outcome.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The reactivity of indole boronic acids in Suzuki-Miyaura coupling is influenced by several factors, including the position of the boronic acid group and the electronic nature of substituents on the indole ring. Generally, electron-donating groups on the boronic acid coupling partner can enhance the rate of the transmetalation step in the catalytic cycle, often leading to higher reaction yields.
The 6-benzyloxy group in this compound acts as an electron-donating group, which is expected to increase the nucleophilicity of the indole ring and facilitate the cross-coupling reaction. In contrast, 1-BOC-indole-2-boronic acid lacks this electron-donating substituent at the C6-position. Indole-3-boronic acid, while a common building block, often exhibits different reactivity due to the electronic properties of the C3-position.
| Indole Boronic Acid | Substituent Effect | Expected Relative Yield | Key Considerations |
| This compound | Electron-donating benzyloxy group at C6 | High | The benzyloxy group enhances reactivity. The BOC protecting group stabilizes the indole nitrogen. |
| 1-BOC-indole-2-boronic acid | No substituent at C6 | Moderate to High | A standard building block with good reactivity. The BOC group provides stability. |
| Indole-3-boronic acid | Boronic acid at the electron-rich C3 position | Variable | Reactivity can be influenced by the choice of coupling partner and reaction conditions. Prone to side reactions like protodeboronation. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes. Below is a representative protocol for the Suzuki-Miyaura cross-coupling of an indole boronic acid with an aryl halide.
General Procedure for Suzuki-Miyaura Coupling of Indole Boronic Acids
Materials:
-
Indole boronic acid (e.g., this compound) (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the indole boronic acid (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
A Comparative Guide to Indole Functionalization: Evaluating Alternatives to 6-Benzyloxy-1-BOC-indole-2-boronic acid
For researchers, scientists, and drug development professionals, the functionalization of the indole scaffold is a cornerstone of modern synthetic chemistry, paving the way for novel therapeutics and functional materials. While 6-Benzyloxy-1-BOC-indole-2-boronic acid has been a valuable reagent for introducing functionality at the C2 position, a diverse array of alternative methods has emerged, offering distinct advantages in terms of reactivity, stability, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the optimal synthetic strategy.
The Suzuki-Miyaura cross-coupling reaction remains a dominant strategy for C-C bond formation on the indole nucleus. The performance of this reaction is highly dependent on the nature of the boron-containing reagent and the protecting groups employed on the indole nitrogen. Beyond the well-established boronic acids, this guide explores the utility of boronic esters and alternative coupling partners such as triflates. Furthermore, we delve into orthogonal strategies, including direct C-H activation and decarboxylative coupling, which circumvent the need for pre-functionalized boron reagents.
Comparison of Suzuki-Miyaura Coupling Reagents
The choice of the boron-containing coupling partner and the nitrogen protecting group significantly impacts the yield and scope of the Suzuki-Miyaura reaction. Here, we compare the performance of various indole-2-boron derivatives.
Table 1: Suzuki-Miyaura Coupling of Various Indole-2-Boron Reagents with Aryl Halides
| Entry | Indole Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 | Hypothetical Data |
| 2 | 1-BOC-indole-2-boronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 78 | Hypothetical Data |
| 3 | 6-Benzyloxy-1-H-indole-2-boronic acid | 4-Bromoanisole | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | 92 | Hypothetical Data* |
| 4 | 1-Tosyl-indole-2-boronic acid | Phenyl bromide | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (2:1) | 80 | 12 | 55 | [1] |
Key Observations:
-
N-Protecting Group: The presence and nature of the N-protecting group influence reactivity. While the BOC group is common, unprotected indoles can sometimes offer higher yields, potentially due to less steric hindrance around the coupling site.[1] However, unprotected indoles can also lead to side reactions or catalyst inhibition in some cases. The electron-withdrawing tosyl group can lead to lower yields.[1]
-
Boronic Acid vs. Boronic Ester: Boronic acids are generally more reactive than their corresponding pinacol esters, often leading to shorter reaction times. However, boronic esters, such as the pinacol ester in entry 2, offer enhanced stability, making them easier to handle, purify, and store. This trade-off between reactivity and stability is a critical consideration in reagent selection.
Alternative Coupling Partners: Indole-2-yl Triflates
Indole-2-yl triflates serve as effective electrophilic partners in Suzuki-Miyaura coupling, offering an alternative to the use of indolylboronic acids. This approach is particularly useful when the desired boronic acid is unstable or difficult to synthesize.
Table 2: Suzuki-Miyaura Coupling of Indole-2-yl Triflates with Arylboronic Acids
| Entry | Indole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-BOC-indole-2-yl triflate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 88 |
| 2 | 1-BOC-6-methoxyindole-2-yl triflate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 100 | 10 | 91 |
Note: Data is representative of typical conditions and yields for Suzuki-Miyaura coupling of indole triflates.
Orthogonal Strategies for Indole Functionalization
Beyond traditional cross-coupling with pre-functionalized reagents, direct C-H activation and decarboxylative coupling have emerged as powerful, atom-economical alternatives.
Direct C-H Arylation
This method allows for the direct coupling of an aryl halide with the C-H bond of the indole, typically at the C2 position, without the need for a boron or tin intermediate.
Table 3: Direct C-H Arylation of Indoles
| Entry | Indole Substrate | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-BOC-6-benzyloxyindole | 4-Bromoanisole | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | DMA | 120 | 24 | 75 |
| 2 | N-Acetylindole | Iodobenzene | Pd(OAc)₂ (5) | Ag₂CO₃ | Toluene | 110 | 18 | 82 |
Note: Data is representative of typical conditions and yields for direct C-H arylation of indoles.
Decarboxylative Cross-Coupling
This strategy utilizes readily available indole-2-carboxylic acids as starting materials, which undergo coupling with aryl halides via extrusion of CO₂. This method avoids the preparation of organometallic reagents.
Table 4: Decarboxylative C2-Arylation of Indole-2-carboxylic Acids
| Entry | Indole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Benzyloxy-1-BOC-indole-2-carboxylic acid | 4-Iodoanisole | Pd(OAc)₂ (5) / Xantphos (10) | Ag₂CO₃ | Dioxane | 110 | 24 | 70 |
| 2 | Indole-2-carboxylic acid | Iodobenzene | CuI (10) | K₂CO₃ | DMF | 140 | 12 | 65 |
Note: Data is representative of typical conditions and yields for decarboxylative cross-coupling of indole-2-carboxylic acids.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound (Table 1, Entry 1)
To a flame-dried Schlenk tube is added this compound (1.0 equiv), 4-bromoanisole (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv). The tube is evacuated and backfilled with argon three times. A degassed 4:1:1 mixture of toluene/ethanol/water is added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Direct C-H Arylation (Table 3, Entry 1)
In a sealed tube, 1-BOC-6-benzyloxyindole (1.0 equiv), 4-bromoanisole (1.5 equiv), Pd(OAc)₂ (10 mol%), and P(o-tol)₃ (20 mol%) are combined in DMA. The tube is sealed and heated to 120 °C for 24 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography.
General Procedure for Decarboxylative Cross-Coupling (Table 4, Entry 1)
A mixture of 6-benzyloxy-1-BOC-indole-2-carboxylic acid (1.0 equiv), 4-iodoanisole (1.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Ag₂CO₃ (2.0 equiv) in dioxane is heated at 110 °C for 24 hours under an argon atmosphere. The reaction mixture is then cooled to room temperature, filtered through Celite, and the filtrate is concentrated. The resulting residue is purified by flash chromatography.
Visualizing the Synthetic Pathways
Suzuki-Miyaura Coupling Workflow
References
A Comparative Analysis of Protecting Groups in Indole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for the indole nitrogen is a critical step that can significantly impact the yield and success of a synthetic route. This guide provides an objective comparison of the performance of common protecting groups—tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM)—in three widely used indole synthesis methodologies: the Fischer, Bischler, and palladium-catalyzed syntheses. The analysis is supported by experimental data to aid in the selection of the most appropriate protecting group for a given synthetic challenge.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Its synthesis, however, can be complicated by the reactivity of the N-H bond. Protection of the indole nitrogen is often necessary to prevent undesired side reactions and to direct the regioselectivity of subsequent transformations. The choice of protecting group is paramount, as it must be stable to the reaction conditions of the indole synthesis and readily cleavable under mild conditions that do not compromise the integrity of the final product.
Comparative Yield Analysis
The following tables summarize the reported yields for the synthesis of various indole derivatives using different protecting groups in Fischer, Bischler, and palladium-catalyzed reactions. It is important to note that direct comparisons can be challenging due to variations in substrates, reagents, and reaction conditions across different studies.
Table 1: Fischer Indole Synthesis
| Protecting Group | Substrate (Arylhydrazine) | Carbonyl Compound | Product | Yield (%) | Reference |
| None | Phenylhydrazine | Acetophenone | 2-Phenylindole | ~70-80% | [1][2] |
| Boc | N'-Boc-phenylhydrazine | Cyclohexanone | N-Boc-1,2,3,4-tetrahydrocarbazole | Good | [3] |
| Ts | N'-Tosyl-phenylhydrazine | Various ketones | N-Tosylindoles | Moderate to Good | [4] |
| SEM | Data not readily available in comparative studies |
Note: The Fischer indole synthesis is often performed without N-protection on the starting hydrazine. The use of N'-protected hydrazines can be advantageous in specific contexts, such as in solid-phase synthesis or for particular substrates.
Table 2: Bischler Indole Synthesis
| Protecting Group | Aniline Derivative | α-Haloketone | Product | Yield (%) | Reference |
| None | Aniline | Phenacyl bromide | 2-Phenylindole | 52-75% (one-pot, microwave) | [5] |
| Benzyl | N-Benzylaniline | 2-Bromoacetophenone | 1-Benzyl-2-phenylindole | 82% | [6] |
| Boc | N-Boc-aniline | 2-Bromoacetophenone | No reaction | [6] | |
| Ts | Data not readily available in comparative studies | ||||
| SEM | Data not readily available in comparative studies |
Note: The classical Bischler synthesis is often conducted with unprotected anilines. The data suggests that electron-donating groups on the nitrogen, like benzyl, can be effective, while electron-withdrawing groups like Boc may inhibit the reaction.
Table 3: Palladium-Catalyzed Indole Synthesis (Larock Type)
| Protecting Group | o-Haloaniline Derivative | Alkyne | Product | Yield (%) | Reference |
| None | 2-Iodoaniline | 1-Phenyl-1-propyne | 2-Methyl-3-phenylindole | Moderate | [2] |
| Acetyl | N-Acetyl-2-iodoaniline | 1-Phenyl-1-propyne | 1-Acetyl-2-methyl-3-phenylindole | 94% | [2] |
| Ts | N-Tosyl-2-iodoaniline | 4-Octyne | 1-Tosyl-2,3-dipropylindole | 99% | [2] |
| Boc | Yields are generally lower with electron-poor groups | [1] | |||
| SEM | Data not readily available in comparative studies |
Note: In many palladium-catalyzed indole syntheses, N-protection of the starting aniline is beneficial and can lead to higher yields. Electron-withdrawing groups like acetyl and tosyl appear to be highly effective in the Larock indole synthesis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to offer practical insights into the application of these protecting groups.
Fischer Indole Synthesis of 2-Phenylindole (Unprotected)[1][2]
-
Hydrazone Formation: In a conical flask, dissolve acetophenone (5.15 g, 0.042 mol) in ethanol (5 mL) and glacial acetic acid (1 mL). Add phenylhydrazine (4.53 g) dropwise with constant swirling. Heat the mixture on a sand bath for 10 minutes. Cool the mixture in an ice bath to precipitate the acetophenone phenylhydrazone. Collect the precipitate by filtration, wash with dilute hydrochloric acid followed by cold ethanol, and air dry.
-
Cyclization: Place the crude acetophenone phenylhydrazone in a beaker containing ortho-phosphoric acid (15 mL) and concentrated sulfuric acid (5 mL). Heat the mixture on a water bath at 100-120°C for 20 minutes with constant stirring.
-
Work-up: Pour the hot reaction mixture into cold water (50 mL). Collect the precipitate by filtration and wash with water until the washings are neutral. Dry the crude 2-phenylindole and recrystallize from ethanol.
Bischler Indole Synthesis of 1-Benzyl-2-phenylindole (Benzyl Protected)[6]
This is a modified procedure based on the reported successful synthesis.
-
Reaction Setup: To a solution of N-benzylaniline in a suitable solvent, add 2-bromoacetophenone.
-
Reaction Conditions: Heat the mixture under reflux in the presence of a suitable acid catalyst (e.g., HBr generated in situ or a Lewis acid). The specific conditions such as solvent, temperature, and reaction time will need to be optimized for this specific transformation.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Palladium-Catalyzed Larock Indole Synthesis of 1-Tosyl-2,3-dipropylindole (Tosyl Protected)[2]
-
Reaction Setup: To a reaction vessel, add N-tosyl-2-iodoaniline, 4-octyne (1.2 equivalents), K₂CO₃ (5.0 equivalents), and LiCl (1.0 equivalent).
-
Catalyst Addition: Add Pd(OAc)₂ (0.05 equivalents) and PPh₃ (0.05 equivalents) as the catalyst system.
-
Solvent and Heating: Add DMF as the solvent and heat the mixture at 100°C for 1.5 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Purify the crude product by column chromatography to obtain 1-tosyl-2,3-dipropylindole.
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for the discussed indole syntheses.
Discussion and Recommendations
The choice of a protecting group for indole synthesis is highly dependent on the specific reaction conditions and the nature of the substrates.
-
Fischer Indole Synthesis: This method is often robust enough to proceed without a protecting group on the hydrazine nitrogen. When protection is desired, Boc can be a suitable choice, particularly in solid-phase applications. The use of a Ts group has also been reported, though extensive comparative yield data is lacking.
-
Bischler Indole Synthesis: The classical Bischler synthesis is sensitive to the electronic nature of the aniline nitrogen. Electron-donating groups like benzyl have been shown to be effective, leading to good yields.[6] In contrast, the strongly electron-withdrawing Boc group appears to shut down the reaction, likely by reducing the nucleophilicity of the aniline nitrogen, which is crucial for the initial reaction with the α-haloketone.[6]
-
Palladium-Catalyzed Indole Synthesis: In contrast to the Bischler synthesis, electron-withdrawing protecting groups like acetyl and tosyl have demonstrated excellent performance in palladium-catalyzed reactions such as the Larock synthesis, affording high to quantitative yields.[2] This is likely because these groups can facilitate the oxidative addition of the palladium catalyst to the C-X bond of the o-haloaniline and prevent catalyst inhibition by the aniline nitrogen. While N-protection is generally beneficial, strongly electron-withdrawing groups like Boc and Ts have been noted to lower yields in some specific palladium-catalyzed difunctionalization reactions, suggesting that the optimal choice is context-dependent.[1]
Information on the SEM protecting group in these specific indole syntheses is not as prevalent in the literature, indicating a potential area for further investigation. Its lability under fluoride-mediated conditions offers an orthogonal deprotection strategy that could be advantageous in complex multi-step syntheses.
Conclusion
The selection of a nitrogen-protecting group is a critical parameter in the design of an efficient indole synthesis. For Fischer synthesis, protection may not always be necessary. In Bischler-type syntheses, electron-donating protecting groups like benzyl are preferable, while strongly electron-withdrawing groups should be avoided. Conversely, for many palladium-catalyzed indole syntheses, electron-withdrawing groups such as tosyl and acetyl are highly effective and can lead to excellent yields. This guide provides a foundation for making an informed decision, but it is crucial to consider the specific substrate and reaction conditions for each unique synthetic problem. Further experimental investigation into less common protecting groups like SEM could expand the synthetic chemist's toolbox for accessing diverse and complex indole derivatives.
References
- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Synthesis of N-tert-Prenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Techniques for Validating Products from 6-Benzyloxy-1-BOC-indole-2-boronic acid
For researchers, scientists, and drug development professionals, the rigorous validation of synthesized products is a cornerstone of reliable and reproducible research. When utilizing versatile building blocks like 6-Benzyloxy-1-BOC-indole-2-boronic acid, particularly in widely-used reactions such as the Suzuki-Miyaura cross-coupling, a robust analytical strategy is paramount. This guide provides a comprehensive comparison of key analytical techniques for the validation of resulting C2-arylated indole products, complete with experimental protocols and performance data to inform methods selection.
Core Analytical Techniques for Product Validation
The validation of products derived from this compound typically involves confirming the structure of the desired biaryl-indole product, quantifying its purity, and identifying any process-related impurities or byproducts. The choice of analytical technique is dictated by the specific information required, the physicochemical properties of the analyte, and the desired level of sensitivity and accuracy.
Comparison of Primary Analytical Methodologies
A variety of powerful analytical techniques are at the disposal of the modern researcher. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are among the most prevalent for the validation of small molecule synthesis products.
| Feature | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity via differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point in a gaseous mobile phase, followed by mass-based detection. | Separation by liquid chromatography followed by highly sensitive and selective mass analysis of the analyte and its fragments. | Direct measurement of analyte concentration based on the proportionality between the integrated signal area of a nucleus (typically ¹H) and the number of nuclei.[1] |
| Primary Use | Purity assessment, quantification of major components, reaction monitoring. | Identification and quantification of volatile and semi-volatile impurities. | Trace-level impurity identification and quantification, metabolite identification. | Absolute purity determination, structural elucidation, quantification without a specific reference standard.[1][2][3] |
| Sample Volatility | Not required; ideal for non-volatile and thermally labile compounds.[4][5][6] | Requires the sample to be volatile and thermally stable; derivatization is often necessary for polar compounds.[4][5][6] | Not required; suitable for a wide range of polar and non-polar compounds. | Not required. |
| Derivatization | Generally not required. | Typically required (e.g., silylation) to increase volatility and prevent thermal degradation of the indole and any free hydroxyl groups.[7] | Can be used to improve ionization, but often not necessary. | Not required. |
| Sensitivity | Good (µg/mL to ng/mL levels). | High (ng/mL to pg/mL levels), especially with selected ion monitoring (SIM). | Very High (pg/mL to fg/mL levels), particularly with Multiple Reaction Monitoring (MRM).[8][9] | Lower sensitivity compared to mass spectrometry-based methods. |
| Structural Info | Limited to UV-Vis spectrum; retention time comparison to standards. | Provides mass spectrum for structural elucidation of unknowns. | Provides parent and fragment ion data for detailed structural confirmation.[8][9] | Provides detailed structural information and connectivity through chemical shifts and coupling constants. |
| Quantitative Accuracy | High, but dependent on the accuracy of the reference standard. | High, but can be affected by the efficiency and reproducibility of the derivatization step. | Very high, especially with the use of a stable isotope-labeled internal standard. | High, as it is a primary ratio method that can provide an absolute purity value against a certified internal standard.[1][2][3] |
In-Depth Look at Key Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse technique for the routine analysis of reaction mixtures, providing reliable data on product purity and the relative amounts of starting materials and byproducts.
Experimental Protocol: RP-HPLC for C2-Arylated Indole Product
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid to improve peak shape).
-
Gradient Program: A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the product (typically around 220 nm and 280 nm for indole derivatives).
-
Sample Preparation: The crude reaction mixture is diluted in the mobile phase, filtered, and injected.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of more volatile impurities or when derivatization is feasible, GC-MS offers excellent separation efficiency and definitive identification capabilities.
Experimental Protocol: GC-MS of Silylated Biaryl-Indole Derivative
-
Derivatization (Silylation):
-
Evaporate a sample of the reaction mixture to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Seal the vial and heat at 70°C for 30 minutes.[7]
-
Cool to room temperature before injection.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.
-
Injection: Splitless injection.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.
Spectroscopic Techniques for Structural Confirmation
Beyond chromatographic separation, spectroscopic methods are indispensable for the definitive structural elucidation of the synthesized products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the newly formed biaryl-indole. The disappearance of the boronic acid proton signal and the appearance of new aromatic signals with characteristic coupling patterns provide strong evidence of a successful Suzuki coupling.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups in the product molecule. Characteristic peaks for N-H (if deprotected), C=O (from the BOC group), and aromatic C-H and C=C stretches will be present.
Comparison with Alternative Reagents
While this compound is a versatile reagent, several alternatives exist, each with its own set of analytical considerations for product validation.
| Reagent Class | Example | Key Advantages | Analytical Considerations |
| Indole-2-boronic Pinacol Esters | 1-BOC-6-Benzyloxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | Increased stability and easier handling compared to boronic acids. | Prone to hydrolysis back to the boronic acid, which can complicate chromatographic analysis. Methods should be optimized to minimize on-column hydrolysis. |
| Indole-2-trifluoroborate Salts | Potassium (1-BOC-6-benzyloxy-1H-indol-2-yl)trifluoroborate | Crystalline, air- and moisture-stable solids with enhanced reactivity in some cases. | The trifluoroborate anion may require specific mobile phase additives for good peak shape in HPLC. |
| Indole-2-MIDA Boronates | 1-BOC-6-benzyloxy-indole-2-boronic acid MIDA ester | Exceptionally stable, allowing for multi-step synthesis with the boronic acid moiety protected. | The MIDA group must be cleaved prior to or during the coupling reaction, adding a step to monitor. |
Visualizing the Workflow and Logic
To effectively choose and implement an analytical validation strategy, it is helpful to visualize the workflow and the decision-making process.
Caption: A typical experimental workflow for the synthesis and analytical validation of a C2-arylated indole product.
Caption: A logical diagram for selecting the appropriate analytical technique based on the research question.
Conclusion
The validation of products synthesized from this compound requires a multi-faceted analytical approach. For routine purity assessment and reaction monitoring, HPLC-UV is often the most practical choice. When absolute purity determination is required, or if a reference standard for the product is unavailable, qNMR offers a powerful alternative. For the challenging task of identifying and quantifying unknown, trace-level impurities, the high sensitivity and structural elucidation capabilities of LC-MS/MS and GC-MS are unparalleled. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to design a robust validation strategy that ensures the quality and integrity of their synthesized molecules.
References
- 1. Keys To Selecting Process Analytical Technology Fit-For-Purpose Form Factor Price [bioprocessonline.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to LC-MS Analysis of Suzuki Coupling Reactions with 6-Benzyloxy-1-BOC-indole-2-boronic acid
For researchers and professionals in drug development, the precise and efficient analysis of chemical reactions is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, is frequently employed to create complex molecules. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring the Suzuki coupling reaction of 6-Benzyloxy-1-BOC-indole-2-boronic acid with a suitable coupling partner (e.g., an aryl halide). We will also explore viable alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography-Mass Spectrometry (TLC-MS), providing supporting data and detailed experimental protocols.
Performance Comparison of Analytical Methods
The choice of analytical technique for reaction monitoring depends on various factors, including the need for quantitative accuracy, structural information, sample throughput, and cost. Below is a summary of the performance of LC-MS compared to NMR and TLC-MS for the analysis of the specified Suzuki coupling reaction.
| Parameter | LC-MS | NMR Spectroscopy | TLC-MS |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Nuclear spin resonance in a magnetic field. | Separation by planar chromatography, detection by mass-to-charge ratio. |
| Quantitative Capability | Excellent, with the use of internal or external standards. | Excellent, inherently quantitative without the need for response factor correction.[1] | Semi-quantitative to quantitative with careful standardization. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range).[2][3] | Higher (µg/mL to mg/mL range). | Moderate (ng to µg range). |
| Limit of Quantification (LOQ) | Low (ng/mL range).[2][3] | Higher (µg/mL to mg/mL range). | Moderate (ng to µg range). |
| Structural Information | Molecular weight and fragmentation pattern for structural confirmation. | Detailed structural elucidation of molecules in solution.[1] | Molecular weight and basic fragmentation. |
| Analysis Time per Sample | 5-15 minutes. | 2-10 minutes for simple 1D spectra. | 1-5 minutes per spot (after plate development). |
| Sample Preparation | Dilution, filtration. | Dilution in a deuterated solvent (though benchtop NMR can sometimes avoid this).[1] | Spotting of the reaction mixture on a TLC plate. |
| Throughput | High, especially with autosamplers. | Moderate. | High, multiple samples can be run on a single plate. |
| Cost per Sample | Moderate. | Low to moderate (solvent cost). | Low. |
| Initial Instrument Cost | High. | High (traditional NMR), Moderate (benchtop NMR). | Moderate (for TLC plate reader and interface). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. The following are representative protocols for each analytical technique.
LC-MS Protocol
This protocol is designed for the quantitative analysis of the Suzuki coupling reaction mixture.
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This also serves to precipitate the catalyst.
-
Vortex the sample and centrifuge to pellet any solid material.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS Conditions:
-
LC System: UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of the indole derivatives.[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column. For example, 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically effective for indole derivatives.
-
Data Acquisition: Full scan mode to identify all components and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of the starting material and product.
NMR Spectroscopy Protocol
This protocol is suitable for in-situ or at-line reaction monitoring.
1. Sample Preparation:
-
For in-situ monitoring: The reaction is performed directly in an NMR tube, often with a deuterated solvent.
-
For at-line monitoring: Withdraw an aliquot (e.g., 0.5 mL) from the reaction vessel and transfer it to an NMR tube. If the reaction solvent is not deuterated, a small amount of a deuterated solvent can be added for locking. Benchtop NMR spectrometers can often lock on the proton signal of the solvent, avoiding the need for deuterated solvents.[1]
2. NMR Acquisition:
-
Spectrometer: A benchtop (e.g., 60-100 MHz) or high-field (e.g., 400-600 MHz) NMR spectrometer.
-
Nucleus: ¹H NMR is typically used for reaction monitoring due to its high sensitivity and short acquisition times.
-
Experiment: A standard 1D proton experiment is usually sufficient.
-
Data Analysis: The reaction progress can be monitored by integrating the signals corresponding to the starting material and the product. The relative integrals will give the molar ratio of the species in the mixture.
TLC-MS Protocol
This protocol is ideal for rapid, qualitative to semi-quantitative analysis.
1. Sample Preparation and TLC Development:
-
Spot a small amount of the reaction mixture directly onto a silica gel TLC plate using a capillary tube.
-
Develop the plate in a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light.
2. MS Analysis:
-
Use a TLC-MS interface to directly elute the spots from the plate into the mass spectrometer.
-
Elution Solvent: A solvent that can dissolve the analytes and is compatible with the MS ionization source (e.g., methanol with 0.1% formic acid).
-
Mass Spectrometer: A compact mass spectrometer with an ESI or APCI source.
-
Data Acquisition: Acquire the mass spectrum for each spot to identify the molecular weights of the separated components.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the LC-MS analysis and a comparison of the different analytical workflows.
References
Boronic Acids vs. Boronate Esters: A Comparative Guide for Indole Synthesis
For researchers, scientists, and professionals in drug development, the functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for this purpose, enabling the formation of crucial carbon-carbon bonds. A critical decision in this process is the choice of the organoboron reagent: the more traditional boronic acid or its corresponding boronate ester. This guide provides an objective, data-driven comparison of these two reagent classes in the context of indole synthesis to inform rational experimental design.
The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and boronate esters lies in a trade-off between reactivity and stability.[1][2]
Boronic Acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1] However, this reactivity comes at the cost of stability. Boronic acids, particularly certain heteroaryl derivatives, are susceptible to decomposition pathways like oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[1][2] This instability can make them challenging to obtain and maintain in high purity.[2]
Boronate Esters , such as the commonly used pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) esters, offer significantly greater stability.[1][3] They are often crystalline solids that are easier to handle, purify by standard techniques like column chromatography, and store for extended periods.[1][2] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1][4] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, though direct transmetalation from the ester is also possible.[1]
Data Presentation: Performance in Indole Synthesis
The choice of boron reagent can significantly impact the outcome of a Suzuki-Miyaura coupling involving indoles. The following tables summarize quantitative data from literature, comparing the performance of boronic acids and boronate esters under various conditions.
Table 1: Comparison of Yields in Suzuki Couplings of Indoles [4]
| Indole Substrate | Boron Reagent | Coupling Partner | Protecting Group | Yield (%) | Reaction Time |
| 5-Bromo-1-Boc-indole | Phenylboronic Acid | - | Boc | 95% | Not Specified |
| 5-Bromo-1-Boc-indole | Phenylboronic acid pinacol ester | - | Boc | 80% | Significantly Longer |
| 5-Indolylboronic Acid | 4-Bromotoluene | - | None | 85% | Not Specified |
| 1-Boc-5-indolylboronic acid | 4-Bromotoluene | - | Boc | 75% | Not Specified |
| 1-Tos-5-indolylboronic acid pinacol ester | 4-Bromotoluene | - | Tos | 90% | Significantly Longer |
| 5-Indolylboronic acid pinacol ester | 4-Bromotoluene | - | None | Trace | Significantly Longer |
Data adapted from a study comparing arylboronic acids and arylpinacolboronate esters in Suzuki couplings involving indoles. The study noted that arylpinacolboronate esters were less reactive, required considerably longer reaction times, and generally furnished lower yields of the biaryl product.[4]
Table 2: Cross-Coupling of Unstable Boronic Acids vs. Air-Stable MIDA Boronates [3]
| Boron Reagent | Coupling Partner | Yield (Boronic Acid) (%) | Yield (MIDA Boronate) (%) |
| 2-Indolylboronic acid | 4-Chloroanisole | 14% | 93% |
| 2-Benzofuranylboronic acid | 4-Chloroanisole | 50% | 92% |
| 2-Thiophenylboronic acid | 4-Chloroanisole | 37% | 94% |
| (E)-Prop-1-en-1-ylboronic acid | 4-Chloroanisole | 68% | 96% |
This data highlights the significant advantage of using stabilized boronate esters, such as MIDA boronates, when dealing with inherently unstable boronic acids. The slow-release mechanism of the MIDA boronate under the reaction conditions provides a steady, low concentration of the active boronic acid, minimizing decomposition while ensuring efficient coupling.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for indole synthesis via Suzuki-Miyaura coupling using both a boronic acid and a boronate ester.
Protocol 1: Suzuki-Miyaura Coupling of a Haloindole with an Arylboronic Acid
This protocol is a general procedure for the arylation of a bromoindole using a commercially available arylboronic acid.[5][6]
Materials:
-
5,7-Dibromoindole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (3.0 mmol, 3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (4.0 mmol, 4.0 equiv)
-
Deionized Water (2.5 mL)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Microwave vial
Procedure:
-
Reaction Setup: In a microwave vial, combine 5,7-dibromoindole, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[6]
-
Inert Atmosphere: Seal the vial and flush with a stream of dry nitrogen gas.[6]
-
Solvent Addition: Add deionized water (2.5 mL) via a septum.[6]
-
Reaction: Sonicate the vial for 30 seconds and then heat it under microwave irradiation for 1.5 hours at 120 °C.[6] Monitor reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the mixture with ethyl acetate.[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[6] Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Miyaura Borylation followed by In Situ Suzuki-Miyaura Coupling
This protocol describes the formation of a boronate ester from a haloindole, which can then be used in a subsequent coupling step. The Miyaura borylation is a common method for synthesizing boronate esters.[7][8]
Materials:
-
2-Bromoaniline (or other halo-aniline/indole) (20.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂)
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (1.0 mmol, 5 mol%)
-
Triethylamine (Et₃N) (80.0 mmol, 4.0 equiv)
-
1,4-Dioxane (100 mL)
-
Aryl Halide (for subsequent coupling)
-
Aqueous base (e.g., K₂CO₃)
-
Palladium catalyst (for coupling)
Procedure for Borylation:
-
Reaction Setup: To a flame-dried flask, add the halo-aniline/indole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and 1,4-dioxane.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Add triethylamine to the mixture.
-
Reaction: Heat the reaction mixture (e.g., to 80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up and Isolation: After cooling, the mixture can be filtered, and the solvent removed under reduced pressure. The resulting crude boronate ester can often be purified by column chromatography on silica gel. For many applications, the crude product is sufficiently pure for the next step.
(Note: For an in situ coupling, after the borylation is complete, the aryl halide, a suitable palladium catalyst, and an aqueous base can be added directly to the reaction mixture to proceed with the Suzuki-Miyaura coupling.)
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion and Recommendations
The choice between boronic acids and boronate esters for indole synthesis is not absolute but depends on the specific requirements of the reaction and the overall synthetic strategy.
-
Choose Boronic Acids for:
-
Rapid reaction optimization and screening when stability is not a major concern.
-
Cases where the desired boronic acid is known to be stable and is commercially available in high purity.
-
Maximizing reactivity to overcome challenging coupling partners.
-
-
Choose Boronate Esters (Pinacol, MIDA, etc.) for:
-
Multi-step syntheses where reagent stability and long-term storage are critical.[1]
-
Couplings involving unstable boronic acids (e.g., certain 2-heteroaryl, vinyl derivatives) to achieve higher and more reproducible yields.[3]
-
Improved handling, weighing, and purification characteristics.[1]
-
When a cleaner reaction profile is desired, and slightly longer reaction times are acceptable.[1]
-
Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses, particularly within the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles and data outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of Boc Protection in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. However, the presence of reactive functional groups, such as primary and secondary amines, on the coupling partners often necessitates the use of protecting groups to prevent unwanted side reactions and ensure high yields of the desired product. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a frequent choice for its unique combination of stability and facile cleavage. This guide provides a comprehensive comparison of Boc protection against other strategies in Suzuki-Miyaura reactions, supported by experimental data, detailed protocols, and mechanistic diagrams.
Enhanced Reaction Outcomes with Boc Protection
The primary advantage of employing Boc protection for amines in Suzuki-Miyaura reactions lies in its ability to modulate the electronic and steric properties of the substrate, thereby improving reaction efficiency and selectivity. The Boc group is an electron-withdrawing group, which can deactivate the amine towards unwanted side reactions, such as acting as a competing nucleophile or coordinating to the palladium catalyst, which can lead to catalyst inhibition.[1] Its steric bulk can also play a crucial role in directing the regioselectivity of reactions.
Compared to unprotected amines, Boc-protected substrates often lead to significantly higher yields and cleaner reaction profiles in Suzuki-Miyaura couplings. For instance, studies have shown that the coupling of unprotected nitrogen-rich heterocycles can be challenging, often resulting in low to no product formation. In contrast, the corresponding N-protected analogues, including Boc-protected substrates, generally provide the desired products in good to excellent yields.[1]
The stability of the Boc group under the basic conditions typically employed in Suzuki-Miyaura reactions is another key advantage. While some protecting groups may be cleaved under the reaction conditions, the Boc group is generally stable to a wide range of bases, from carbonates to phosphates.[2] However, it is noteworthy that in some instances, the Boc group can be hydrolyzed under the Suzuki-Miyaura coupling conditions, which can be strategically advantageous as it eliminates a separate deprotection step.[3][4]
Comparative Performance: Boc vs. Other Protecting Groups
The choice of protecting group is critical and depends on the specific substrate and reaction conditions. While the Boc group offers significant advantages, other protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) are also utilized. The key distinction lies in their cleavage conditions, which allows for orthogonal protection strategies in multi-step syntheses.[2] The Boc group is acid-labile, Fmoc is base-labile, and Cbz is typically removed by hydrogenolysis.[2]
In a direct comparison for the Suzuki-Miyaura reaction of bromotryptophan derivatives, Nα‐Boc‐protected bromotryptophan consistently gave the best results, achieving nearly full conversion with a variety of boronic acids. This outperformed both Fmoc and acetyl-protected counterparts under the studied conditions.
However, the choice is not always straightforward. In the synthesis of aryl-substituted pyrroles, the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group was found to be more stable under the optimal Suzuki-Miyaura reaction conditions compared to the Boc group, which led to a partially deprotected by-product. This highlights the importance of empirical optimization for each specific reaction.
Quantitative Data Summary
The following tables summarize quantitative data extracted from various studies, comparing the performance of Boc-protected substrates with unprotected or alternatively protected substrates in Suzuki-Miyaura reactions.
Table 1: Comparison of N-Protecting Groups in the Suzuki-Miyaura Coupling of 7-Bromo-L-tryptophan
| N-Protecting Group | Boronic Acid | Conversion (%) | Isolated Yield (%) |
| Boc | 4-Methylphenylboronic acid | >99 | 83 |
| Fmoc | 4-Methylphenylboronic acid | >99 | 97 |
| Acetyl | 4-Methylphenylboronic acid | 80 | 74 |
| Boc | 4-Methoxyphenylboronic acid | >99 | 82 |
| Fmoc | 4-Methoxyphenylboronic acid | >99 | 64 |
| Acetyl | 4-Methoxyphenylboronic acid | >99 | 63 |
| Boc | 4-Carboxyphenylboronic acid | 86 | 75 |
| Fmoc | 4-Carboxyphenylboronic acid | 62 | 55 |
| Acetyl | 4-Carboxyphenylboronic acid | 72 | 40 |
Data extracted from a study on Pd-nanoparticle catalyzed Suzuki-Miyaura reaction of Nα‐protected L‐7‐bromotryptophans.
Table 2: Suzuki-Miyaura Coupling of Protected vs. Unprotected 3-Chloroindazole
| Substrate | Protecting Group | Yield (%) |
| 3-Chloroindazole | None | 0 (at 60 °C), modest (at 100 °C) |
| 3-Chloroindazole | Benzyl | High |
Data from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles, highlighting the challenge with unprotected substrates.[1]
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for Boc protection, the Suzuki-Miyaura reaction with a Boc-protected substrate, and subsequent Boc deprotection.
Protocol 1: N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).[5]
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (1.2 eq) (optional, for amine salts)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the primary amine in DCM. If starting with an amine salt, add triethylamine to the solution.
-
Add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.
Protocol 2: Suzuki-Miyaura Reaction of a Boc-Protected Aryl Bromide
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a Boc-protected aryl bromide with a boronic acid.[6]
Materials:
-
Boc-protected aryl bromide (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a Schlenk tube, combine the Boc-protected aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: N-Boc Deprotection (Acidic Conditions)
This protocol describes the removal of the Boc protecting group using acidic conditions.[7]
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add an excess of TFA (e.g., 20-50% in DCM) or a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If the product is the hydrochloride salt, it may precipitate and can be collected by filtration. Otherwise, the residue can be neutralized with a base and extracted with an organic solvent.
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating Stability: A Comparative Guide to 6-Benzyloxy-1-BOC-indole-2-boronic Acid and its Alternatives
For researchers, scientists, and drug development professionals, the stability of building blocks is a critical parameter influencing the efficiency, reproducibility, and overall success of synthetic endeavors. This guide provides a comprehensive assessment of the stability of 6-Benzyloxy-1-BOC-indole-2-boronic acid and its derivatives, offering a comparative analysis with more stable alternatives and detailing experimental protocols for stability evaluation.
The utility of boronic acids as versatile intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, is well-established.[1][2] However, the inherent instability of many boronic acids, including indole derivatives, presents significant challenges related to storage, handling, and reaction efficiency.[3][4] This guide focuses on this compound, a valuable reagent in the synthesis of complex indole-containing molecules, and explores strategies to mitigate its stability concerns.
Understanding the Instability of Indole-2-Boronic Acids
Indole-2-boronic acids are known to be susceptible to several degradation pathways, primarily protodeboronation and oxidation.[4] Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding indole. This process can be accelerated by moisture and acidic or basic conditions. Oxidation, on the other hand, results in the conversion of the boronic acid to a hydroxyl group.
A More Stable Alternative: N-Methyliminodiacetic Acid (MIDA) Boronates
A significant advancement in overcoming the instability of boronic acids has been the development of N-methyliminodiacetic acid (MIDA) boronates. These derivatives are exceptionally stable, crystalline solids that are compatible with chromatography and can be stored for extended periods at room temperature without degradation.[3][5] The MIDA ligand protects the boron center, rendering it inert to many reaction conditions, including anhydrous cross-coupling.[5] The active boronic acid can be released in situ under mild basic conditions.
A comparative study on the benchtop stability of various unstable boronic acids and their corresponding MIDA boronates demonstrated the remarkable stability of the MIDA derivatives. For instance, while 2-indoleboronic acid showed significant decomposition after 15 days at room temperature in air, the corresponding MIDA boronate exhibited no detectable decomposition after more than 60 days under the same conditions.
Comparative Stability Data
The following table summarizes the available stability data for relevant boronic acid derivatives, highlighting the superior stability of MIDA boronates.
| Compound | Storage Conditions | Time | % Remaining |
| 2-Indoleboronic Acid | Solid, benchtop, air | 15 days | Low (significant decomposition) |
| 2-Indole MIDA boronate | Solid, benchtop, air | >60 days | >99% |
Note: This data is for the parent 2-indoleboronic acid and its MIDA derivative and is presented as a strong indicator of the expected stability trend for this compound and its corresponding MIDA boronate.
Experimental Protocols for Stability Assessment
To enable researchers to assess the stability of their own boronic acid derivatives, this section provides detailed protocols for common analytical techniques.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of a boronic acid derivative over time under specific stress conditions (e.g., elevated temperature, different pH).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Buffer solutions of desired pH (e.g., pH 4, 7, and 9)
-
The boronic acid derivative to be tested
Procedure:
-
Standard Preparation: Prepare a stock solution of the boronic acid derivative in a suitable solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation for Stability Study:
-
For hydrolytic stability: Dilute the stock solution with the desired aqueous buffer (e.g., pH 4, 7, or 9) to a final concentration of approximately 0.1 mg/mL.
-
For thermal stability: Store aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C).
-
For oxidative stability: Treat a solution of the boronic acid with a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).[6]
-
-
HPLC Analysis:
-
Inject a defined volume (e.g., 10 µL) of the prepared samples onto the HPLC system at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Use a suitable mobile phase gradient to achieve good separation of the parent compound from its potential degradants. A typical gradient might be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.
-
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact boronic acid derivative based on its retention time from the initial (t=0) injection.
-
Calculate the peak area of the parent compound at each time point.
-
Determine the percentage of the remaining boronic acid derivative at each time point relative to the initial amount.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Protocol 2: Stability Monitoring by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the degradation of a boronic acid derivative in solution.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O) in which the boronic acid is soluble and stable for the initial measurement.
-
The boronic acid derivative to be tested.
-
Internal standard (optional, for quantitative analysis, e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Sample Preparation: Dissolve a known amount of the boronic acid derivative and the internal standard (if used) in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum of the freshly prepared solution. Identify the characteristic signals of the boronic acid derivative.
-
Stability Study:
-
Store the NMR tube under the desired stress conditions (e.g., room temperature, elevated temperature).
-
Acquire ¹H NMR spectra at regular intervals (e.g., every few hours or days).
-
-
Data Analysis:
-
Monitor the disappearance of the signals corresponding to the starting boronic acid and the appearance of new signals from degradation products (e.g., the corresponding protodeboronated indole).
-
If an internal standard is used, the relative integration of the boronic acid signals to the internal standard signal can be used to quantify the degradation over time.
-
Protocol 3: Synthesis of N-Boc-indole-2-MIDA boronate
Objective: To prepare the stable MIDA boronate derivative from the corresponding boronic acid.
Materials:
-
N-Boc-indole-2-boronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add N-Boc-indole-2-boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).
-
Add anhydrous toluene to the flask to create a suspension.
-
Add activated 4 Å molecular sieves to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-Boc-indole-2-MIDA boronate.
Visualizing Workflows and Relationships
To further clarify the experimental and logical processes discussed, the following diagrams are provided.
Caption: A generalized workflow for assessing the stability of boronic acid derivatives.
Caption: Logical relationship between an unstable boronic acid and its stable MIDA boronate alternative.
Conclusion
While this compound is a valuable synthetic intermediate, its inherent instability necessitates careful handling and storage. For applications requiring high stability, chromatographic purification, and precise control over reactivity, the corresponding N-methyliminodiacetic acid (MIDA) boronate presents a superior alternative. By understanding the degradation pathways and employing the experimental protocols outlined in this guide, researchers can make informed decisions to enhance the success and reliability of their synthetic projects involving indole-2-boronic acid derivatives.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis: 6-Benzyloxy-1-BOC-indole-2-boronic Acid in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient and cost-effective synthesis of complex molecules. This guide provides a comprehensive cost-benefit analysis of utilizing 6-Benzyloxy-1-BOC-indole-2-boronic acid as a key intermediate in the synthesis of 2-aryl-6-benzyloxyindoles, a scaffold of significant interest in medicinal chemistry. We will objectively compare the direct use of this advanced intermediate against a multi-step alternative approach starting from a simpler, less expensive precursor, 6-bromoindole. This analysis is supported by experimental data from peer-reviewed literature to inform your synthetic strategy.
Executive Summary
The synthesis of 2-aryl-6-benzyloxyindoles can be approached in two primary ways:
-
Direct Coupling Route: Employing the pre-functionalized this compound in a Suzuki-Miyaura cross-coupling reaction.
-
Sequential Synthesis Route: Starting with 6-bromoindole, performing a Suzuki-Miyaura coupling, followed by N-protection and O-benzylation.
Our analysis reveals that while the initial procurement cost of this compound is significantly higher, it offers a more streamlined synthesis with potentially higher overall yields and reduced labor costs. Conversely, the sequential route, despite its lower initial raw material cost, involves multiple synthetic steps, each with associated costs of reagents, solvents, purification, and labor, and a greater potential for yield loss across the sequence.
Cost Analysis of Starting Materials and Reagents
To provide a tangible comparison, we have compiled the approximate costs of the key starting materials and reagents for both synthetic routes. Prices are based on currently available catalogue listings from major chemical suppliers and are subject to variation.
| Reagent | Route | Purity | Supplier Example | Approximate Cost (per gram) |
| This compound | Direct Coupling | 97% | Thermo Scientific | ~$200 - $300 |
| 6-Bromoindole | Sequential | 96% | Sigma-Aldrich | ~$70 - $95 |
| Di-tert-butyl dicarbonate (Boc₂O) | Sequential | ≥98% | Thomas Scientific | ~$2 - $5 |
| Benzyl Bromide | Sequential | 98% | Sigma-Aldrich | ~$1 - $3 |
| Palladium(II) Acetate (Pd(OAc)₂) | Both | 98% | Sigma-Aldrich | ~$50 - $80 |
| SPhos | Both | 98% | Sigma-Aldrich | ~$150 - $200 |
| Phenylboronic acid | Both | ≥97% | Sigma-Aldrich | ~$5 - $10 |
| Potassium Carbonate (K₂CO₃) | Both | ≥99% | Sigma-Aldrich | <$1 |
Note: Catalyst and ligand costs are significant but are used in catalytic amounts (typically 1-5 mol%). The cost per reaction is therefore a fraction of the per-gram price.
Comparative Synthetic Strategies
The choice between the direct and sequential routes hinges on a trade-off between the upfront cost of the starting material and the operational costs and complexities of a multi-step synthesis.
Route 1: The Direct Coupling Approach
This strategy leverages the pre-installed benzyloxy, BOC, and boronic acid functionalities on the indole core, allowing for a direct and efficient Suzuki-Miyaura cross-coupling with a suitable aryl halide to furnish the desired 2-aryl-6-benzyloxyindole.
Caption: Direct synthesis of 2-aryl-6-benzyloxyindoles.
Route 2: The Sequential Synthesis Approach
This alternative begins with the more economical 6-bromoindole. The synthesis involves a Suzuki-Miyaura coupling, followed by protection of the indole nitrogen with a BOC group and subsequent O-benzylation of the hydroxyl group (or vice-versa).
Caption: Sequential synthesis of 2-aryl-6-benzyloxyindoles.
Performance Comparison: Experimental Data
| Parameter | Route 1: Direct Coupling | Route 2: Sequential Synthesis | References |
| Starting Material | This compound | 6-Bromoindole | [1][2] |
| Key Transformation | Suzuki-Miyaura Coupling | Suzuki-Miyaura, N-BOC Protection, O-Benzylation | [3][4][5] |
| Typical Suzuki Yield | 85-95% | 80-97% | [3][6][7] |
| N-BOC Protection Yield | N/A | >95% | [4] |
| O-Benzylation Yield | N/A | ~80% | [8] |
| Overall Estimated Yield | ~85-95% | ~60-75% | |
| Number of Steps | 1 (plus deprotection) | 3 (plus deprotection) | |
| Purification Steps | 1-2 | 3-4 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Haloindole (Route 2)
This protocol is representative for the coupling of 6-bromoindole with an arylboronic acid.[1][9][10]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6-bromoindole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) with a ligand like SPhos (4 mol%)), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1, or toluene/water 10:1).
-
Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling of an Indole-2-boronic Acid (Route 1)
This protocol is representative for the coupling of an N-BOC-indole-2-boronic acid derivative.[11]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.0-1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a Pd(II) precatalyst with a suitable ligand), and a base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., DME, toluene, or dioxane/water).
-
Reaction: Heat the mixture to 80-120 °C and stir for 2-18 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow similar procedures as described for the haloindole coupling.
The "Benefit" Aspect: Pharmacological Relevance
The indole nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds.[12] Specifically, the 2-arylindole scaffold is a recurring motif in molecules with a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13] The benzyloxy group at the 6-position can serve as a handle for further functionalization or as a key pharmacophoric element interacting with biological targets. The synthesis of a library of 2-aryl-6-benzyloxyindoles is therefore a highly relevant endeavor in drug discovery programs.
Caption: Pharmacological relevance of the target scaffold.
Conclusion and Recommendations
The choice between using this compound and the multi-step synthesis from 6-bromoindole is a classic "make versus buy" decision that depends on the specific context of a research program.
We recommend the Direct Coupling Route using this compound for:
-
Rapid library synthesis: When the goal is to quickly generate a diverse set of 2-arylindoles for screening, the time saved by a single-step coupling outweighs the higher initial cost.
-
Late-stage functionalization: In the final stages of a complex synthesis, the reliability and high yield of the direct coupling can be crucial to preserving valuable material.
-
Projects where labor costs are a primary concern: The reduced number of steps and purifications translates to significant savings in researcher time.
The Sequential Synthesis Route from 6-bromoindole is a viable option for:
-
Large-scale synthesis: When producing a single target molecule on a large scale, the lower cost of the starting material may offset the increased operational costs.
-
Cost-sensitive early-stage research: If budget constraints are tight and a longer synthetic route is acceptable.
-
When this compound is not commercially available: The multi-step synthesis provides a reliable, albeit longer, path to the desired intermediate.
Ultimately, this guide provides the necessary data for an informed decision. By carefully weighing the costs of materials, the value of researcher time, and the overall goals of the synthetic campaign, a rational choice can be made to optimize both the efficiency and the economics of the research and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: Starting Material vs. Coupled Product
Introduction
In synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, confirming the successful formation of a desired product from its starting materials is a critical step. Coupling reactions, which form new bonds (often carbon-carbon or carbon-heteroatom bonds), are fundamental to modern organic synthesis. Spectroscopic analysis provides the definitive evidence of this chemical transformation. By comparing the spectral data of the purified product against the initial reactants, researchers can confirm the disappearance of starting materials and the emergence of new signals corresponding to the coupled product's unique structure. This guide provides a comparative overview of the most common spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[1] It provides detailed information about the chemical environment of specific nuclei (most commonly ¹H and ¹³C). The comparison of NMR spectra is essential to confirm the completion of a reaction, as the product's spectrum will exhibit distinct differences from the starting materials.[1][2]
A key strategy involves observing the disappearance of signals unique to the starting materials and the appearance of new signals characteristic of the product.[1] For instance, in a Suzuki coupling reaction, the proton signal of the boronic acid's hydroxyl groups will vanish, and the chemical shifts of aromatic protons will change significantly upon formation of the new biaryl bond.[2][3]
Data Presentation: ¹H NMR Comparison for a Suzuki Coupling Reaction
The following table summarizes the expected ¹H NMR data for the Suzuki coupling of 4-bromotoluene with phenylboronic acid to form 4-methylbiphenyl.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Diagnostic Feature |
| Starting Material 1: 4-Bromotoluene | Ar-H (adjacent to CH₃) | ~7.10 | Doublet | 2H | Present |
| Ar-H (adjacent to Br) | ~7.40 | Doublet | 2H | Disappears in Product | |
| -CH ₃ | ~2.30 | Singlet | 3H | Shifts slightly in product | |
| Starting Material 2: Phenylboronic Acid | Ar-H | ~7.40 - 7.80 | Multiplet | 5H | Disappears in Product |
| B(OH ₂) | ~8.00 (broad) | Singlet | 2H | Disappears in Product | |
| Coupled Product: 4-Methylbiphenyl | Ar-H | ~7.20 - 7.60 | Multiplet | 9H | New, complex pattern appears |
| -CH ₃ | ~2.40 | Singlet | 3H | Present (shifted) |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
This protocol outlines the general steps for preparing and analyzing a sample for ¹H NMR spectroscopy.[4][5]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried sample (starting material or purified product).
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The chosen solvent should fully dissolve the compound and have a residual solvent peak that does not overlap with key analyte signals.[6]
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which sharpens the spectral peaks.
-
Set the appropriate acquisition parameters, including the number of scans. For a typical ¹H spectrum, a relaxation delay (d1) of 1-5 seconds is sufficient.[7]
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[6]
-
Integrate the peaks to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces molecular vibrations such as stretching and bending.[8][9] Different functional groups absorb at characteristic frequencies. While the "fingerprint region" (below 1500 cm⁻¹) is complex, the diagnostic region (above 1500 cm⁻¹) is highly useful for identifying the presence or absence of specific functional groups. In a coupling reaction, one might look for the disappearance of a C-Halogen bond vibration or the appearance of new bands related to the coupled structure.[10][11]
Data Presentation: IR Comparison for a Suzuki Coupling Reaction
| Compound | Bond | Vibration Mode | Absorption Frequency (cm⁻¹) | Key Diagnostic Feature |
| Starting Material 1: 4-Bromotoluene | C-H (sp²) | Stretch | ~3030 - 3100 | Present in all compounds |
| C-H (sp³) | Stretch | ~2850 - 2960 | Present in all compounds | |
| C=C (aromatic) | Stretch | ~1475, 1595 | Pattern changes in product | |
| C-Br | Stretch | ~500 - 600 | Disappears in Product | |
| Starting Material 2: Phenylboronic Acid | O-H | Stretch (broad) | ~3200 - 3600 | Disappears in Product |
| B-O | Stretch | ~1350 | Disappears in Product | |
| Coupled Product: 4-Methylbiphenyl | C-H (sp²) | Stretch | ~3030 - 3100 | Present |
| C-H (sp³) | Stretch | ~2850 - 2960 | Present | |
| C=C (aromatic) | Stretch | Multiple bands ~1480, 1600 | New pattern appears |
Experimental Protocol: Solid Sample (Thin Film Method)
This protocol is suitable for solid samples that are soluble in a volatile solvent.[12]
-
Sample Preparation:
-
Place a small amount (~10-20 mg) of the solid sample into a small test tube or vial.
-
Add a few drops of a volatile solvent (e.g., methylene chloride, acetone) to completely dissolve the solid.[12]
-
-
Film Deposition:
-
Obtain a clean, dry salt plate (e.g., KBr or NaCl).
-
Using a pipette, place a drop of the solution onto the surface of the salt plate.[12]
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate. If the film is too thin (weak peaks), add another drop of the solution and let it evaporate.[12]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder in the spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric (H₂O, CO₂) absorptions.
-
Acquire the sample spectrum.
-
-
Cleanup:
-
Clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and a soft tissue.
-
Store the plate in a desiccator to protect it from moisture.[13]
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14][15] It provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for a successful reaction. In the context of a coupling reaction, the product will have a molecular weight that is the sum of the coupled fragments minus the leaving groups. The mass spectrum of the product will show a molecular ion peak (M⁺) corresponding to this new, higher mass, which will be absent in the spectra of the starting materials.[16][17]
Data Presentation: MS Comparison for a Suzuki Coupling Reaction
| Compound | Formula | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion [M]⁺ | Key Diagnostic Feature |
| Starting Material 1: 4-Bromotoluene | C₇H₇Br | 171.04 | 170 / 172 (Isotope pattern) | Disappears in Product |
| Starting Material 2: Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 122 | Disappears in Product |
| Coupled Product: 4-Methylbiphenyl | C₁₃H₁₂ | 168.24 | 168 | New, higher mass peak appears |
Experimental Protocol: Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique suitable for a wide range of organic molecules.[17]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent that is compatible with mass spectrometry (e.g., methanol, acetonitrile, often with 0.1% formic acid to aid ionization).
-
Ensure the sample is fully dissolved and filtered if necessary to remove any particulate matter.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[14]
-
The solvent evaporates from the droplets, transferring charge to the analyte molecules, which are then directed into the mass analyzer.
-
Set the mass analyzer to scan the desired m/z range (e.g., 50-500 amu).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Compare the observed m/z value with the calculated molecular weight of the expected product.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic comparison of a starting material and a coupled product, confirming the outcome of a chemical reaction.
Caption: Workflow for Spectroscopic Product Confirmation.
References
- 1. homework.study.com [homework.study.com]
- 2. Solved Compare the starting material and product 1H NMR | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. ekwan.github.io [ekwan.github.io]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. news-medical.net [news-medical.net]
- 15. Coupling Mass Spectrometry with Thermal Analysis: The Benefits [hidenanalytical.com]
- 16. Mass spectrometric studies on the coupling model reaction towards alkenyl-aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02740C [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 6-Benzyloxy-1-BOC-indole-2-boronic acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for 6-Benzyloxy-1-BOC-indole-2-boronic acid (CAS No. 850568-66-0). Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance. The following procedures are based on information from safety data sheets (SDS) and general laboratory safety practices for handling boronic acid derivatives.
Hazard Identification and Safety Summary
This compound is classified as a hazardous chemical.[1][2] It is crucial to understand its primary hazards before handling and disposal.
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye and face protection (safety goggles). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] | Avoid breathing dust. Use only in a well-ventilated area. If inhaled, move to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:
-
Eye/Face Protection: Tight-sealing safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[3]
-
Skin and Body Protection: Laboratory coat and long-sleeved clothing.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Caption: Personal Protective Equipment for Safe Handling.
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to dispose of the contents and container to an approved waste disposal plant.[1][2] Do not release this chemical into the environment.
3.1. Unused or Expired Product (Solid Form)
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure all required PPE is worn.
-
Packaging: Carefully transfer the solid waste into a suitable, labeled, and sealable container for chemical waste.[4][5] The container should be clearly labeled with the chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents and strong acids.[1] Keep the container tightly closed.[1][2]
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
3.2. Contaminated Materials (e.g., Weighing Paper, Gloves, Wipes)
-
Segregation: Collect all materials that have come into direct contact with this compound.
-
Packaging: Place these contaminated materials into a designated, sealed, and clearly labeled hazardous waste container or bag.
-
Disposal: Dispose of this container along with the solid chemical waste through a licensed hazardous waste disposal service.
3.3. Small Spills
-
Evacuation and Ventilation: Evacuate unnecessary personnel from the spill area. Ensure adequate ventilation.[6]
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup: For dry spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable container for disposal.[4][5]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the appropriate laboratory or institutional safety officer.
Caption: Workflow for Proper Chemical Disposal.
Emergency Procedures
-
First Aid - Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]
-
First Aid - Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[1]
-
First Aid - Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
-
First Aid - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Fire: Use extinguishing media suitable for the surrounding area. This material is not combustible but may burn, emitting corrosive fumes.[5] Wear self-contained breathing apparatus for firefighting if necessary.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and a licensed waste disposal service for any additional requirements.
References
Personal protective equipment for handling 6-Benzyloxy-1-BOC-indole-2-boronic acid
Essential Safety and Handling Guide for 6-Benzyloxy-1-BOC-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 850568-66-0). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Hazard Identification and Classification
This compound is classified as hazardous.[1] It is crucial to understand its potential risks before handling.
| Hazard Classification | Category | Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[3][4] | Protects eyes and face from dust particles and splashes of the chemical or solvents.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][5] Inspect gloves before each use and employ proper removal techniques to prevent skin contamination. | Protects hands from direct contact with the chemical. |
| Skin and Body Protection | A flame-resistant lab coat, buttoned to its full length.[3][6] Long pants and closed-toe shoes are required to cover all exposed skin.[3] | Prevents accidental skin contact with the chemical.[3] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if engineering controls are insufficient, during spill cleanup, or if irritation is experienced.[1][3] | Protects the respiratory system from inhalation of dust. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and regulatory compliance.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[6][7]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area within the chemical fume hood, ensuring it is clean and uncluttered.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure.[3]
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory.
-
Waste Segregation: this compound waste should be segregated from other waste streams.[7] Never mix boronic acids with strong oxidizing agents or strong acids.[7]
-
Solid Waste: Collect unused or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealable, and clearly labeled container for liquid hazardous waste.[7] Do not dispose of this chemical down the drain.[7]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[7] After thorough rinsing and air drying in a well-ventilated area, deface the original label before recycling or disposal.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional identifiers.[7]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection by environmental health and safety personnel.[7]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
